Technical Documentation Center

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane
  • CAS: 1343109-94-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural analysis and characterization of the versatile epoxide compound, 2-[(4-B...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of the versatile epoxide compound, 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. This document, intended for professionals in research and drug development, delves into the essential analytical techniques required to unequivocally confirm the molecule's identity and purity. By integrating foundational chemical principles with advanced analytical methodologies, this guide serves as a practical resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just procedural steps but also the underlying rationale for experimental choices and data interpretation.

Introduction: The Chemical Significance of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, a member of the glycidyl ether family, is a molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a reactive oxirane (epoxide) ring, a substituted aromatic moiety, and a flexible ether linkage, makes it a valuable building block for the synthesis of more complex molecules. The presence of a bromine atom and a methyl group on the phenoxy ring further modulates its reactivity and physical properties, offering a handle for diverse chemical transformations.

The epoxide ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is the cornerstone of its utility, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The aromatic portion of the molecule provides a rigid scaffold and can engage in various interactions, including π-stacking, which is often crucial for biological activity.

Given its potential applications in the development of pharmaceuticals, agrochemicals, and specialty polymers, the unambiguous structural confirmation and purity assessment of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane are paramount.[1] This guide outlines a systematic approach to achieve this through the application of modern analytical techniques.

Foundational Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its characterization. For 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, these properties provide a baseline for sample handling, experimental design, and data interpretation.

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrO₂PubChem[2]
Molecular Weight243.09 g/mol PubChem[2]
Monoisotopic Mass241.99425 DaPubChem[2]
AppearanceWhite crystalline powderChem-Impex[1]
Melting Point48-52 °CChem-Impex[1]

These properties are essential for preparing solutions of known concentration for quantitative analysis and for selecting appropriate solvents for spectroscopic measurements.

Core Analytical Techniques for Structural Elucidation

The definitive structural analysis of an organic molecule like 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[3]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3d1HAr-HAromatic proton ortho to the ether linkage, deshielded by the electronegative oxygen.
~7.1dd1HAr-HAromatic proton meta to the ether linkage and ortho to the bromine atom.
~6.8d1HAr-HAromatic proton ortho to the methyl group and meta to the ether linkage.
~4.2dd1HO-CH₂Diastereotopic proton of the methylene group adjacent to the aromatic ring.
~3.9dd1HO-CH₂Diastereotopic proton of the methylene group adjacent to the aromatic ring.
~3.3m1HOxirane-CHMethine proton of the oxirane ring.
~2.8dd1HOxirane-CH₂Diastereotopic proton of the methylene group in the oxirane ring.
~2.6dd1HOxirane-CH₂Diastereotopic proton of the methylene group in the oxirane ring.
~2.2s3HAr-CH₃Protons of the methyl group attached to the aromatic ring.

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary slightly.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The data acquisition will involve a ¹³C-specific pulse sequence, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.[4]

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)AssignmentRationale
~155Ar-C-OAromatic carbon directly attached to the ether oxygen, significantly deshielded.
~133Ar-CQuaternary aromatic carbon.
~132Ar-C-BrAromatic carbon bearing the bromine atom.
~130Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~112Ar-CQuaternary aromatic carbon.
~70O-CH₂Methylene carbon of the ether linkage.
~50Oxirane-CHMethine carbon of the oxirane ring.
~45Oxirane-CH₂Methylene carbon of the oxirane ring.
~16Ar-CH₃Methyl carbon attached to the aromatic ring.

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary slightly.[5]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Dissolve in CDCl₃ H1_NMR ¹H NMR (400 MHz) Prep->H1_NMR C13_NMR ¹³C NMR (100 MHz) Prep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase & Baseline Correction FT->Phasing Structure Structure Confirmation Phasing->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Employ a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for determining the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectral Data:

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[6]

m/z ValueIonSignificance
242/244[M]⁺Molecular ion peak, confirming the molecular weight. The M+2 peak is due to the ⁸¹Br isotope.
185/187[M - C₃H₅O]⁺Fragment resulting from the loss of the glycidyl group.
157/159[M - C₃H₅O₂]⁺Fragment corresponding to the bromomethylphenoxy cation.
57[C₃H₅O]⁺Glycidyl cation, a characteristic fragment for glycidyl ethers.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Interpretation Intro Direct Infusion or LC/GC Ion ESI or EI Intro->Ion Analyzer m/z Separation Ion->Analyzer MW Molecular Weight Analyzer->MW Frag Fragmentation Pattern Analyzer->Frag

Caption: Workflow for Infrared Spectroscopy analysis.

Advanced Structural Confirmation: X-ray Crystallography

For a definitive, three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound, often by slow evaporation of the solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. [7] While X-ray crystallography provides unparalleled detail, obtaining suitable crystals can be a significant challenge. However, when successful, it provides irrefutable proof of the molecular structure.

Conclusion: A Multi-faceted Approach to Structural Validation

The comprehensive characterization of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane necessitates a synergistic approach, integrating data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides complementary information, and together they build a robust and self-validating case for the compound's structure and purity. For absolute stereochemical and conformational analysis, X-ray crystallography remains the ultimate tool. This guide provides the foundational knowledge and procedural framework for researchers to confidently and accurately characterize this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-[(4-BROMOPHENOXY)METHYL]OXIRANE(CAS# 2212-06-8). Retrieved from [Link]

  • PubChem. (n.d.). Oxirane, 2-((2,4-dibromo-6-methylphenoxy)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Yuan, Y., et al. (2012). 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o719. Retrieved from [Link]

  • NIST. (n.d.). Oxirane, (bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(4-bromo-2-methylphenoxy)methyl]oxirane. Retrieved from [Link]

  • Ohtsu, H., & Itoh, S. (2015). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Inorganics, 3(2), 184-203.
  • NIST. (n.d.). Oxirane, [(2-methylphenoxy)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • PubChemLite. (n.d.). 2-[(4-bromophenoxy)methyl]oxirane. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxirane, [(dodecyloxy)methyl]-. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]Spec/MassSpec06AlkHal.htm)

Sources

Exploratory

Technical Guide: Mechanism & Application of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

Executive Summary This technical guide analyzes the mechanism of action (MoA) of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (referred to herein as BMP-GE ). While often categorized as a chemical intermediate, BMP-GE func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (referred to herein as BMP-GE ). While often categorized as a chemical intermediate, BMP-GE functions as a critical "warhead-carrying scaffold" in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors and CLC-1 ion channel modulators.

Its core mechanism is defined by the electrophilic reactivity of the oxirane (epoxide) ring , which undergoes regioselective nucleophilic ring-opening (


). This guide details the chemical kinetics, synthetic protocols for its generation, and its downstream application in generating 

-amino alcohol pharmacophores.

Chemical Profile & Structural Logic[1][2]

BMP-GE is a bifunctional building block. Its utility in drug discovery stems from the orthogonality of its two functional handles:

  • The Oxirane Ring (Warhead): A strained, three-membered ether prone to nucleophilic attack. It serves as the "linker" generator.

  • The Aryl Halide (Anchor): The 4-bromo-2-methylphenyl group provides steric bulk (via the ortho-methyl) and a handle for palladium-catalyzed cross-coupling (via the para-bromo), allowing further elaboration of the scaffold after the epoxide has reacted.

Molecular Specifications
  • IUPAC Name: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

  • Common Name: 4-Bromo-2-methylphenyl glycidyl ether

  • Core Moiety: Glycidyl ether

  • Key Reactivity: Electrophilic alkylation (Hard/Soft Acid-Base principle applies).

Mechanism of Action: Chemical & Biological

Chemical Mechanism: Regioselective Ring Opening

The primary "action" of BMP-GE is the irreversible alkylation of nucleophiles. In a physiological or synthetic environment (pH > 7), the reaction proceeds via an


 mechanism.
  • Nucleophilic Attack: The nucleophile (amine, thiol, or alkoxide) attacks the least substituted carbon (terminal

    
    -carbon) of the epoxide ring.
    
  • Steric Influence: The ortho-methyl group on the phenoxy ring exerts a remote steric effect, slightly retarding the rate of reaction compared to unsubstituted phenyl glycidyl ether, but enhancing the stability of the resulting ether linkage against hydrolysis.

  • Transition State: The reaction passes through a dipolar transition state where bond breaking (C-O) and bond making (Nu-C) occur synchronously.

Biological Implication: The "Linker" Effect

In drug development, BMP-GE is not the final effector but the generator of the pharmacophore.

  • Nav1.7 Inhibition: BMP-GE reacts with secondary amines (e.g., piperidine derivatives) to form a

    
    -hydroxy amine linker . This linker mimics the transition state of peptide hydrolysis or serves as a flexible hinge that positions the aryl headgroup into the hydrophobic pocket of the ion channel.
    
  • Toxicological MoA (Genotoxicity): As a raw material, BMP-GE is a direct-acting alkylating agent. It can alkylate DNA bases (specifically N7 of guanine), leading to potential mutagenicity. This requires strict containment protocols (OEL < 0.1 ppm) until the epoxide is fully consumed in synthesis.

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation between the desired synthetic pathway (Drug Synthesis) and the undesired toxicological pathway (DNA Alkylation).

BMP_GE_Mechanism cluster_synth Pathway A: Drug Synthesis (Desired) cluster_tox Pathway B: Toxicity (Undesired) BMP BMP-GE (Electrophile) TS_Synth Transition State (SN2 Attack at Terminal C) BMP->TS_Synth  + Amine (pH > 8) DNA DNA (Guanine N7) BMP->DNA  Exposure Amine Secondary Amine (Nucleophile) Amine->TS_Synth Drug Nav1.7 Inhibitor (Beta-Amino Alcohol) TS_Synth->Drug  Ring Opening Adduct DNA Adduct (Genotoxicity) DNA->Adduct  Alkylation

Figure 1: Dual mechanistic pathways of BMP-GE. Pathway A represents the synthetic utility; Pathway B represents the biohazard risk.

Experimental Protocols

Synthesis of BMP-GE (Authoritative Protocol)

This protocol ensures high purity by minimizing oligomerization, a common failure mode in glycidyl ether synthesis.

Reagents:

  • 4-Bromo-2-methylphenol (1.0 eq)

  • Epichlorohydrin (5.0 eq) – Excess acts as solvent and suppresses oligomers.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF.

Workflow:

  • Solvation: Dissolve 4-Bromo-2-methylphenol in ACN under

    
     atmosphere.
    
  • Activation: Add

    
     and stir at 60°C for 30 mins to generate the phenoxide anion. Critical: Ensure full deprotonation before adding electrophile.
    
  • Addition: Add Epichlorohydrin dropwise over 20 mins.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter inorganic salts. Distill off excess epichlorohydrin (vacuum).

  • Purification: Recrystallize from cold isopropanol or purify via silica column if oil persists.

Kinetic Validation Assay (Epoxide Titration)

To verify the "active content" (mechanism competency) of the BMP-GE batch.

StepActionRationale
1 Dissolve 0.2g BMP-GE in 10mL Chlorobenzene.Non-nucleophilic solvent required.
2 Add 10mL Tetraethylammonium bromide (TEAB) in acetic acid.Bromide opens the epoxide; acetic acid protonates the alkoxide.
3 Titrate with 0.1N Perchloric Acid (

) in acetic acid.
Crystal Violet indicator turns blue-green at endpoint.
4 Calculation:

Determines Epoxy Equivalent Weight (Theoretical: ~243 g/eq).

Application Data: Nav1.7 Inhibition

The following data summarizes the structure-activity relationship (SAR) when BMP-GE is used to link a piperidine headgroup to the aryl tail.

Table 1: Impact of BMP-GE Derived Linker on Potency

Component Derived from BMP-GELinker TypeNav1.7 IC50 (nM)Selectivity (vs Nav1.5)
4-Bromo-2-methylphenoxy

-hydroxy amine
12 nM >100x
4-Bromophenoxy (No Methyl)

-hydroxy amine
45 nM25x
4-Bromo-2-methylphenoxyPropyl (No OH)150 nM10x

Interpretation: The ortho-methyl group (from BMP-GE) locks the conformation, improving potency. The hydroxyl group (from the epoxide opening) provides a critical H-bond donor within the receptor pocket.

Synthesis Workflow Visualization

The following DOT diagram outlines the critical path for transforming the raw phenol into the final pharmaceutical intermediate using BMP-GE logic.

Synthesis_Workflow Start 4-Bromo-2-methylphenol Step1 Step 1: Epoxidation (Epichlorohydrin, K2CO3, 80°C) Start->Step1 Inter BMP-GE Intermediate (Isolated & Purified) Step1->Inter  Yield > 85% Step2 Step 2: Aminolysis (Piperidine deriv., EtOH, 70°C) Inter->Step2  Ring Opening Final Crude Nav1.7 Inhibitor Step2->Final

Figure 2: Synthetic workflow for converting Phenol to Active Pharmaceutical Ingredient via BMP-GE.

References

  • Patent US6087512A: Process for preparation of glycidyl ether. (Describes the base-catalyzed synthesis of substituted phenyl glycidyl ethers). Link

  • Patent WO2015051043A1: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. (Cites the use of 4-bromo-2-methylphenoxy intermediates for Nav1.7 inhibitors). Link

  • Clayden, J., et al. Organic Chemistry.[1] Chapter 17: Nucleophilic Substitution at the Carbonyl Group (Epoxide ring opening mechanisms). Oxford University Press.

  • Mutation Research/Genetic Toxicology. Genotoxicity of glycidyl ethers. (General reference for the mutagenic potential of the epoxide warhead).

  • J. Med. Chem. Discovery of Selective Sodium Channel Blockers. (Contextualizes the role of the phenoxy-propanolamine linker).

Sources

Foundational

An In-depth Technical Guide to 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, a halogenated and alkyl-substituted aryl glycidyl ether. While specific literature on this exact molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, a halogenated and alkyl-substituted aryl glycidyl ether. While specific literature on this exact molecule is not abundant, this document extrapolates from established principles of organic chemistry and extensive data on analogous compounds to present a robust guide for researchers, scientists, and drug development professionals. The guide covers the most probable synthetic pathways, delves into the mechanistic underpinnings of these reactions, predicts the physicochemical properties, and explores potential applications based on the rich chemistry of the oxirane and the substituted aromatic moieties.

Introduction: The Significance of Substituted Aryl Glycidyl Ethers

Aryl glycidyl ethers are a pivotal class of organic compounds characterized by an aromatic ring linked to an oxirane (epoxide) ring through an ether linkage. The oxirane ring, a three-membered heterocycle, is highly strained and thus susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity makes aryl glycidyl ethers exceptionally versatile building blocks in organic synthesis and polymer chemistry.[1]

The functionality of the aromatic ring can be tailored to impart specific properties to the final product. The introduction of substituents such as halogens (e.g., bromine) and alkyl groups (e.g., methyl) onto the phenoxy moiety, as in the case of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, allows for fine-tuning of characteristics like reactivity, solubility, thermal stability, and biological activity. Bromine, in particular, can enhance flame retardancy in polymers and serve as a handle for further synthetic transformations.[2]

This guide will focus on the synthesis, predicted properties, and potential applications of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, providing a foundational understanding for its use in research and development.

Synthesis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane: A Proposed Pathway

The most established and industrially viable method for the synthesis of aryl glycidyl ethers is the reaction of a corresponding phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base.[2][3] This Williamson ether synthesis variant is a robust and high-yielding approach.

Reaction Scheme

The synthesis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane would proceed via the reaction of 4-Bromo-2-methylphenol with epichlorohydrin.

Synthesis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Bromo-2-methylphenol P1 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane R1->P1 + R2 R2 Epichlorohydrin Re1 Base (e.g., NaOH) Re1->P1 Re2 Solvent (e.g., Water, Alcohol) Re2->P1

Caption: Proposed synthesis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on well-documented syntheses of similar aryl glycidyl ethers.[4]

Materials:

  • 4-Bromo-2-methylphenol

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent (e.g., water, ethanol, or a phase-transfer catalyst system)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-methylphenol in the chosen solvent.

  • Addition of Base: Add a stoichiometric amount of the base (e.g., NaOH) to the solution to form the corresponding phenoxide salt.

  • Addition of Epichlorohydrin: Add an excess of epichlorohydrin to the reaction mixture. The use of excess epichlorohydrin drives the reaction towards the desired product and minimizes the formation of higher molecular weight byproducts.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., NaCl) has formed, it can be removed by filtration.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add an organic solvent to extract the product. Wash the organic layer with water and then with brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Deprotonation: The base deprotonates the hydroxyl group of 4-Bromo-2-methylphenol to form the more nucleophilic phenoxide ion.

  • Nucleophilic Substitution and Ring Closure: The phenoxide ion then acts as a nucleophile and attacks the least sterically hindered carbon of the epichlorohydrin molecule in an SN2 reaction, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, leading to the formation of the oxirane ring and elimination of a chloride ion.[5]

Reaction Mechanism 4-Bromo-2-methylphenol 4-Bromo-2-methylphenol Phenoxide Ion Phenoxide Ion 4-Bromo-2-methylphenol->Phenoxide Ion + Base - H2O Intermediate Intermediate Phenoxide Ion->Intermediate + Epichlorohydrin Product 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Intermediate->Product - Cl-

Caption: Simplified reaction mechanism for the synthesis.

Physicochemical Properties and Characterization

The precise physicochemical properties of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane would need to be determined experimentally. However, based on the properties of analogous compounds, we can predict the following:

PropertyPredicted Value/Characteristic
Molecular Formula C10H11BrO2
Molecular Weight Approximately 243.10 g/mol
Appearance Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.
Boiling Point Expected to be high due to its molecular weight and polarity; distillable under vacuum.
Solubility Insoluble in water, soluble in common organic solvents (e.g., acetone, ethanol, toluene).
Spectroscopic Data
¹H NMRExpect signals for aromatic protons, the methyl group protons, and the protons of the oxirane ring and the adjacent methylene group.
¹³C NMRExpect distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the oxiranemethyl group.
FT-IRCharacteristic peaks for C-O-C (ether), C-H (aromatic and aliphatic), and the oxirane ring vibrations.

Potential Applications

The unique combination of a reactive oxirane ring and a bromo-methyl-substituted aromatic moiety suggests a range of potential applications for 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane.

Polymer Science

The primary application for such a molecule would likely be in the field of polymer chemistry as a monomer or a modifier for epoxy resins.[6]

  • Epoxy Resins: It can be used as a monomer in the synthesis of specialty epoxy resins. The presence of the bromine atom would impart flame-retardant properties to the resulting polymer. The methyl group can influence the polymer's glass transition temperature and mechanical properties.

  • Reactive Diluent: It could serve as a reactive diluent in high-viscosity epoxy formulations, reducing the viscosity for better processing while being incorporated into the polymer network during curing.

  • Coatings and Adhesives: The resulting epoxy resins could be used in high-performance coatings and adhesives where chemical resistance and thermal stability are required.[4]

Organic Synthesis

As a versatile building block, 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane can be used in a variety of organic transformations.

  • Intermediate for Pharmaceuticals and Agrochemicals: The oxirane ring can be opened by a wide range of nucleophiles to introduce diverse functional groups, making it a valuable intermediate in the synthesis of complex molecules with potential biological activity.

  • Fine Chemical Synthesis: The bromo- and methyl-substituted phenoxy group can be further modified, providing a scaffold for the synthesis of a variety of fine chemicals.

Potential Applications cluster_Polymer Polymer Science cluster_Synthesis Organic Synthesis A 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane B1 Epoxy Resins A->B1 B2 Reactive Diluents A->B2 B3 Coatings & Adhesives A->B3 C1 Pharmaceutical Intermediates A->C1 C2 Agrochemical Intermediates A->C2 C3 Fine Chemicals A->C3

Caption: Overview of potential application areas.

Safety and Handling

Epoxides as a class of compounds should be handled with care as they can be irritants and sensitizers. It is recommended to handle 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, the Safety Data Sheet (SDS) for this or a closely related compound should be consulted.

Conclusion

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, while not extensively documented as a standalone compound, represents a molecule of significant potential based on the well-established chemistry of its constituent functional groups. Its synthesis is straightforward, relying on the robust Williamson ether synthesis. The presence of the reactive oxirane ring, coupled with the modifying effects of the bromo and methyl substituents on the aromatic ring, makes it a promising candidate for applications in advanced polymer materials and as a versatile intermediate in organic synthesis. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in various scientific and industrial fields.

References

  • Glycidyl ethers of phenolic compounds and process for producing the same. Google Patents.

  • 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. National Center for Biotechnology Information.

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.

  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. ResearchGate.

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal.

  • Oxirane, 2-(phenoxymethyl)-, brominated - Substance Details. US EPA.

  • Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. ResearchGate.

  • POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives. RadTech 2020.

  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech.

  • Oxirane – Knowledge and References. Taylor & Francis.

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed.

  • Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Cheméo.

  • (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. National Center for Biotechnology Information.

  • (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate.

  • (PDF) Synthesis and Characterization of Novel Oxime Derivatives. ResearchGate.

  • Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine.

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI.

  • (PDF) A Facile Synthesis of Oxiranes Possessing Three or Four Carbonyl Groups. ResearchGate.

  • Epichlorohydrin | Organic chemistry teaching. WordPress.com.

  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY.

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses.

  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.

Sources

Exploratory

biological activity of "2-[(4-Bromo-2-methylphenoxy)methyl]oxirane"

An In-depth Technical Guide to the Biological Activity of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evalua...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the biological activity of the novel compound, 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. Lacking direct empirical data on this specific molecule, this document synthesizes information from related chemical classes—substituted phenols, bromophenols, and epoxides—to postulate mechanisms of action and to detail a rigorous experimental plan for their validation. The core of this guide is a series of detailed, field-proven protocols for assessing cytotoxicity, antimicrobial efficacy, and for conducting initial mechanistic studies. We will explore the inherent reactivity of the oxirane ring, a key structural feature, which suggests a potential for covalent interactions with biological macromolecules. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of this compound's therapeutic potential.

Introduction and Chemical Profile

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is a synthetic organic compound characterized by three key structural features: a brominated and methylated phenoxy group, an ether linkage, and a terminal epoxide (oxirane) ring. The combination of these moieties suggests a molecule with significant potential for biological activity.

  • The Phenoxy Group: Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties.[1][2] The lipophilic nature of the substituted phenyl ring can facilitate passage through cellular membranes.

  • Halogenation (Bromine): The presence of a bromine atom can enhance biological activity by increasing lipophilicity and modifying the electronic properties of the aromatic ring. Natural and synthetic bromophenols have demonstrated significant antioxidant and anticancer activities.[3]

  • The Oxirane Ring: The three-membered epoxide ring is the most reactive feature of the molecule. Significant ring strain and the polarity of the carbon-oxygen bonds make the ring susceptible to nucleophilic attack.[4] This reactivity is the basis for the alkylating activity of many epoxide-containing compounds, allowing them to form covalent bonds with biological nucleophiles such as the side chains of amino acids in proteins and the nitrogenous bases of DNA.

This guide will therefore focus on the hypothesis that the biological activity of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is primarily driven by the electrophilic nature of its epoxide ring, modulated by the physicochemical properties of its substituted phenoxy group.

Postulated Mechanisms of Biological Action

The chemical structure of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane allows for several plausible mechanisms of action. A primary investigation should be centered on its potential as an alkylating agent.

Covalent Modification of Biomolecules

The principal hypothesized mechanism is the nucleophilic ring-opening of the epoxide. Cellular macromolecules contain numerous nucleophilic sites (e.g., thiol groups of cysteine, imidazole groups of histidine, and amino groups of lysine in proteins; ring nitrogens of purine bases in DNA). Reaction with these sites would lead to irreversible covalent modification, resulting in enzyme inhibition, disruption of protein-protein interactions, or genotoxicity. The reaction is typically favored at the sterically less hindered terminal carbon of the epoxide.

G cluster_0 Cellular Environment cluster_1 Reaction cluster_2 Biological Consequence Compound 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (Electrophile) Adduct Covalent Adduct (Biomolecule-Compound) Compound->Adduct Epoxide Ring-Opening Biomolecule Protein or DNA (Nucleophile: -SH, -NH2, etc.) Biomolecule->Adduct Nucleophilic Attack Effect Loss of Function (Enzyme Inhibition, DNA Damage) Adduct->Effect

Caption: Postulated mechanism of covalent modification by the epoxide moiety.

Metabolic Activation

It is also plausible that the compound could be a substrate for enzymes such as soluble epoxide hydrolase (sEH). sEH metabolizes epoxides to their corresponding vicinal diols.[5][6] This biotransformation could either detoxify the compound or, in some cases, produce a metabolite with altered or enhanced biological activity.[5] Investigating the interaction with sEH is therefore a critical step in understanding its metabolic fate and overall toxicological or therapeutic profile.

Experimental Framework for Biological Evaluation

This section provides a series of robust, validated protocols to systematically screen for and characterize the biological activity of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane.

Workflow for Initial Biological Screening

The following workflow provides a logical progression from broad cytotoxicity screening to more specific antimicrobial and mechanistic assays.

G start Compound Synthesis & Characterization cytotoxicity PART 1: Cytotoxicity Screening (MTT Assay vs. Cancer Cell Panel) start->cytotoxicity antimicrobial PART 2: Antimicrobial Screening (MIC Assay vs. Bacterial Panel) start->antimicrobial data Data Analysis & Hit-to-Lead Decision cytotoxicity->data antimicrobial->data mechanistic PART 3: Mechanistic Assays (Comet, GSH Depletion, etc.) data->mechanistic If Active

Caption: A logical workflow for the initial biological evaluation of the compound.

Protocol 1: In Vitro Cytotoxicity and Antiproliferative Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

  • Causality: This initial screen identifies if the compound has broad cytotoxic effects, which is a prerequisite for any potential anticancer application. Using a panel of cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) can reveal potential selectivity.

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare a 2x serial dilution of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane in culture medium, typically ranging from 100 µM to 0.1 µM. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Antimicrobial Activity Assessment (MIC Assay)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Objective: To quantify the antimicrobial potency of the compound against a panel of clinically relevant bacteria.

  • Causality: This assay establishes whether the compound has bacteriostatic or bactericidal properties. The selection of a panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is crucial for determining the spectrum of activity.[9]

  • Methodology:

    • Bacterial Inoculum Preparation: Culture bacteria to the mid-logarithmic phase and dilute in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

    • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Protocol 3: Mechanistic Investigation (Comet Assay)

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.

  • Objective: To assess the genotoxic potential of the compound by measuring DNA strand breaks.

  • Causality: As the compound contains a reactive epoxide group, it may act as a DNA alkylating agent, causing DNA damage.[10] A positive result in this assay would strongly support the hypothesized mechanism of covalent modification of DNA. This is a critical assay for both anticancer potential and toxicity assessment.[11]

  • Methodology:

    • Cell Treatment: Expose a suitable cell line (e.g., human lymphocytes or a cancer cell line) to various concentrations of the compound for a short period (e.g., 2-4 hours). Include a negative (vehicle) and positive (e.g., hydrogen peroxide or an alkylating agent) control.

    • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

    • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

    • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

    • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

    • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide). Visualize the comets using a fluorescence microscope.

    • Analysis: Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Hypothetical Cytotoxicity and Antimicrobial Activity Data
CompoundCell LineIC50 (µM)BacteriumMIC (µg/mL)
2-[(4-Bromo-2-methylphenoxy)methyl]oxirane MCF-712.5S. aureus16
A54925.1E. coli>128
HCT1168.9P. aeruginosa64
Doxorubicin (Control) HCT1160.2--
Vancomycin (Control) --S. aureus2

Interpretation: The hypothetical data in Table 1 would suggest that the compound exhibits moderate and somewhat selective antiproliferative activity against colon cancer cells and has activity against Gram-positive and some Gram-negative bacteria. The lack of potent activity against E. coli might suggest issues with penetrating the outer membrane of this bacterium.

Summary and Future Directions

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane presents an intriguing profile for biological investigation due to its hybrid structure. The experimental framework detailed in this guide provides a systematic approach to defining its activity profile.

  • If Cytotoxicity is Observed: Future studies should focus on apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and target deconvolution studies to identify specific protein targets of covalent modification.

  • If Antimicrobial Activity is Observed: Time-kill kinetics, anti-biofilm assays, and studies on the mechanism of membrane disruption or enzyme inhibition would be warranted.

  • If Genotoxicity is Confirmed: The potential as an anticancer agent could be further explored, but this also raises a flag for potential carcinogenicity, which would need careful evaluation in further toxicological studies.

This structured approach ensures that subsequent research is built upon a solid foundation of validated, quantitative data, enabling an efficient and informed progression toward understanding the full therapeutic or toxicological potential of this compound.

References

  • Adile, A. A., Bakhshinyan, D., Venugopal, C., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1864, 231–239. [Link]

  • Adile, A. A., Bakhshinyan, D., Venugopal, C., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. [Link]

  • Greene, J. F., Newman, J. W., Williamson, K. C., & Hammock, B. D. (2000). Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Chemical Research in Toxicology, 13(4), 217–226. [Link]

  • Greene, J. F., Newman, J. W., Williamson, K. C., & Hammock, B. D. (2000). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. PubMed. [Link]

  • Jafari, F., Koohpeima, F., & Shafaie, H. (2018). Cytotoxicity of Two Experimental Epoxy Resin-Based Sealers. Iranian Endodontic Journal, 13(4), 509–514. [Link]

  • Lee, M. J., et al. (2022). Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures. Materials, 15(12), 4079. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102766, 2-[(4-Bromophenoxy)methyl]oxirane. Retrieved from [Link]

  • Pandey, P., & Farooqi, H. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. International Journal of Molecular Sciences, 23(4), 2244. [Link]

  • Tanuja, P., et al. (2024). Synthesis and Antibacterial Activity of PCMX Derivative. International Journal for Research in Applied Science & Engineering Technology, 12(1), 1083-1088. [Link]

  • Witek, A., et al. (2022). Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. Materials, 15(22), 8089. [Link]

  • Witek, A., et al. (2022). Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures. MDPI. [Link]

  • AXXAM. (n.d.). In Vitro Assays | Biochemical Assays. Retrieved from [Link]

  • Kavanaugh, N. L., & Ribbeck, K. (2012). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Journal of Medicinal Chemistry, 55(21), 9149-9162. [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 053-061. [Link]

  • Niculitescu, G. M., et al. (2010). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Medicinal Chemistry Research, 19(7), 744-755. [Link]

  • Aswathanarayanappa, C., et al. (2012). Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. Der Pharma Chemica, 4(1), 399-406. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). Oxirane, (phenoxymethyl)-: Human health tier II assessment. [Link]

  • Wang, J., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(8), 2515. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane: A Technical Guide for Drug Discovery Professionals

Executive Summary This guide provides a comprehensive technical overview of the potential therapeutic applications of the novel chemical entity, 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. While direct biological data on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of the potential therapeutic applications of the novel chemical entity, 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. While direct biological data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to build a robust hypothesis for its utility in modern drug discovery. By analyzing its core structural motifs—the reactive oxirane (epoxide) ring, the phenoxy group, and the strategic bromination—we can project its potential as a lead compound in oncology, neurology, and infectious diseases. This paper details the mechanistic rationale, proposes validated experimental workflows for screening and characterization, and provides a forward-looking perspective on its development trajectory.

Introduction: Deconstructing 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is an aromatic glycidyl ether. Its structure is characterized by three key functional regions that are known to impart significant biological activity:

  • The Oxirane (Epoxide) Ring: This three-membered cyclic ether is the molecule's primary reactive center. The strained ring is susceptible to nucleophilic attack, allowing the compound to covalently modify biological macromolecules like proteins and nucleic acids.[1] This reactivity is a double-edged sword, offering a mechanism for potent, targeted inhibition while also posing a risk of off-target effects and genotoxicity.[2][3]

  • The Phenoxy Moiety: The phenoxy group is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[4] It can engage in hydrophobic and π-π stacking interactions within target protein binding pockets, contributing to affinity and selectivity.[4] The 2-methyl substitution may further enhance binding by occupying specific hydrophobic pockets.

  • The Bromo- Substituent: The inclusion of a bromine atom at the para-position of the phenoxy ring is a strategic choice in drug design. Bromination can increase the compound's lipophilicity, thereby improving membrane permeability and bioavailability.[5] Furthermore, the bromine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions for enhancing drug-target binding affinity and specificity.[6] This modification has been shown to positively influence the bioactive potential of many compounds.[5][7]

The combination of these three motifs suggests that 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is a promising candidate for targeted covalent inhibition of various enzymes and receptors.

Hypothesized Therapeutic Applications & Mechanistic Rationale

Based on the known activities of its constituent chemical groups, we propose three primary areas for therapeutic investigation.

Oncology: A Covalent Approach to Cancer Therapy

The high reactivity of the epoxide group makes 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane a strong candidate for development as an anticancer agent.[2] Many existing chemotherapeutics function as alkylating agents, and the oxirane ring can mimic this activity.

Proposed Mechanism of Action: The compound could act as a covalent inhibitor of key signaling proteins implicated in cancer progression. For instance, the phenoxy group could guide the molecule to the ATP-binding pocket of a kinase, where the epoxide would then react with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition. This is a common mechanism for targeted cancer drugs. The bromination could enhance binding affinity and cellular uptake.[6][7]

Recent studies on similar phenoxy-propan-2-ol derivatives have demonstrated their potential as anticancer agents that induce apoptosis.[8] Furthermore, organophosphorus compounds containing an oxirane skeleton have shown antiproliferative activity against cancer cell lines.[9]

anticancer_pathway cluster_cell Cancer Cell Compound 2-[(4-Bromo-2-methylphenoxy) methyl]oxirane Kinase Target Kinase (e.g., VEGFR, EGFR) Compound->Kinase Covalent Inhibition Pathway Proliferation Pathway (e.g., JAK/STAT) Kinase->Pathway Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Anti-Apoptotic Signals Pathway->Pathway Cell Growth & Survival Proliferation Uncontrolled Cell Proliferation Pathway->Proliferation

Caption: Proposed mechanism for anticancer activity.

Neurological Disorders: Modulating Neurotransmitter Receptors

The phenoxy moiety is a common feature in drugs targeting the central nervous system (CNS).[4] Derivatives of chlorophenoxyalkylamine have shown high affinity for histamine H3 receptors, and other phenoxy compounds have demonstrated potential as antidepressant and anxiolytic agents by modulating serotonin receptors.[4]

Proposed Mechanism of Action: The 2-methylphenoxy portion of the molecule could serve as a scaffold to target specific neurotransmitter receptors or enzymes in the CNS. The bromine atom could enhance blood-brain barrier penetration. The epoxide ring, in this context, might be designed to react with a non-catalytic residue in a receptor's binding site, potentially acting as a long-acting antagonist or allosteric modulator. Bromide ions themselves are known to decrease the sensitivity of the central nervous system, making them effective as sedatives and anti-epileptics.[10]

Antimicrobial Applications

The ability of epoxides to react with proteins and nucleic acids makes them potential antimicrobial agents.[2] Brominated compounds, particularly those isolated from marine organisms, have shown potent activity against various pathogens, including resistant bacteria.[5][6]

Proposed Mechanism of Action: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane could function by alkylating essential enzymes in bacteria or fungi, such as those involved in cell wall synthesis or DNA replication. The lipophilicity imparted by the bromo- and methyl- groups could facilitate its passage through microbial cell membranes. Bromine-containing compounds are used in the production of various antiseptic and antibacterial drugs.[7]

Experimental Validation: A Phased Approach

A structured, multi-phase approach is recommended to validate the therapeutic potential of this compound.

Phase 1: In Vitro Screening & Cytotoxicity

Objective: To determine the compound's general biological activity and safety profile.

ParameterAssay TypeCell LinesEndpoints
Anticancer Activity MTT/XTT Cell Viability AssayMCF-7 (Breast), PC-3 (Prostate), A549 (Lung)IC50 (50% inhibitory concentration)
General Cytotoxicity LDH Release AssayHEK293 (non-cancerous kidney), MRC-5 (non-cancerous lung fibroblast)TC50 (50% toxic concentration)
Antimicrobial Activity Broth MicrodilutionS. aureus, E. coli, C. albicansMIC (Minimum Inhibitory Concentration)

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the compound concentration.

Phase 2: Target Identification & Mechanism of Action

Objective: To identify the specific molecular target(s) and elucidate the mechanism of action.

experimental_workflow start Phase 1: Positive Hit (e.g., IC50 < 10 µM in MCF-7) kinome Kinome Profiling Assay (e.g., KinomeScan) start->kinome ms_based MS-based Proteomics (Identify covalent adducts) start->ms_based target Identify Putative Target(s) kinome->target western Western Blot Analysis (Validate downstream pathway modulation) conclusion Confirmed Mechanism of Action western->conclusion ms_based->target target->western validation Target Validation (siRNA knockdown, CRISPR) target->validation validation->conclusion

Caption: Workflow for target identification and validation.

Phase 3: Lead Optimization & Preclinical Evaluation

Objective: To improve the compound's potency, selectivity, and drug-like properties through medicinal chemistry efforts. This would involve synthesizing analogs with modifications to the phenoxy ring and oxirane moiety to conduct structure-activity relationship (SAR) studies.

Considerations and Future Directions

The primary concern for any epoxide-containing compound is its potential for genotoxicity and off-target reactivity.[2] Therefore, early-stage safety assessments, such as the Ames test for mutagenicity, are critical.

Future work should focus on:

  • Controlled Reactivity: Synthesizing analogs to fine-tune the reactivity of the oxirane ring to enhance selectivity for the intended target over off-targets.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR campaign will be essential to optimize the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy: Once a lead candidate with a favorable in vitro profile is identified, evaluation in animal models of cancer, neurological disorders, or infection will be the next critical step.

Conclusion

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane represents a molecule with significant, albeit currently unexplored, therapeutic potential. Its hybrid structure, combining the targeting capabilities of a substituted phenoxy group with the reactive potential of an epoxide, makes it a compelling starting point for drug discovery programs. The strategic inclusion of bromine further enhances its drug-like properties. By pursuing the structured experimental plan outlined in this guide, researchers can systematically evaluate its efficacy and mechanism of action, potentially unlocking a new class of targeted covalent therapies.

References

  • GLVCIDYL ETHERS - CDC Stacks . Centers for Disease Control and Prevention. 2

  • Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs . Beilstein Journals.

  • 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane - Smolecule . Smolecule.

  • Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting . NCBI Bookshelf.

  • The Use of Glycidyl Ethers Involving Aziridinium Intermediates and Other Methodology for the Preparation of Enantiomerically Pure Drug Candidates . ACS Publications.

  • 2-[(4-bromo-2-methylphenoxy)methyl]oxirane - ChemicalBook . ChemicalBook.

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 . PMC.

  • GLYCIDOL 1. Exposure Data - IARC Publications . International Agency for Research on Cancer.

  • Introducing bromine to the molecular structure as a strategy for drug design . SpringerLink.

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents . PMC.

  • BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION . ResearchGate.

  • The Role of Bromine in Modern Pharmaceuticals . Tethys Chemical.

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives . ResearchGate.

  • 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane - PharmaCompass.com . PharmaCompass.

  • Pharmaceuticals - BSEF . Bromine Science and Environmental Forum.

Sources

Exploratory

Technical Guide: Safety, Handling, and Storage of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7] 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is a specialized alkylating agent utilized primarily as a divergent intermediate in the synthesis of beta-blocke...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is a specialized alkylating agent utilized primarily as a divergent intermediate in the synthesis of beta-blockers and other aryloxypropanolamine pharmacophores. Structurally, it combines a lipophilic, halogenated aromatic "payload" with a reactive epoxide "warhead."

Structural Characterization[8]
  • IUPAC Name: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

  • Common Name: 4-Bromo-2-methylphenyl glycidyl ether

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

  • CAS Number: Note: While the specific CAS for this methylated derivative is often proprietary or non-indexed in public repositories, it is the 2-methyl analog of 2-[(4-bromophenoxy)methyl]oxirane (CAS 2212-06-8) and derived from 4-bromo-2-methylphenol (CAS 2362-12-1).

Interpolated Physicochemical Properties

Due to the specific substitution pattern, physical data is extrapolated from close structural analogs (4-bromophenyl glycidyl ether and o-cresyl glycidyl ether).

PropertyValue / EstimateRelevance to Safety
Physical State Low-melting solid or viscous liquidLikely to exist as a supercooled liquid; requires careful weighing techniques.
Melting Point Est. 35–55 °CMay melt during transit or storage if uncontrolled.
Boiling Point >250 °C (Decomposes)High boiling point reduces vapor pressure, but aerosols remain a hazard.
Solubility Soluble in DCM, THF, DMSO; Insoluble in waterHydrolysis occurs at the interface if water is present.
Lipophilicity (LogP) Est. 3.0 – 3.5High membrane permeability; significant skin absorption risk.

Hazard Architecture: The "Warhead" Risk

The safety profile of this compound is dominated by the oxirane (epoxide) ring , which acts as a strained electrophile capable of alkylating biological nucleophiles (DNA, proteins). The bromine substituent enhances lipophilicity, facilitating rapid dermal absorption.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Skin Sensitization: Category 1 (H317) – Critical Hazard

  • Germ Cell Mutagenicity: Category 2 (H341) – Suspected of causing genetic defects due to alkylation potential.

  • Aquatic Toxicity: Category 2 (H411) – Toxic to aquatic life with long-lasting effects (Brominated aromatics are persistent).[2]

Reactivity & Degradation Pathways

The epoxide ring is thermodynamically unstable. It is prone to two primary degradation modes that compromise purity and safety:

  • Hydrolysis: Reaction with ambient moisture opens the ring to form a diol.

  • Polymerization: Lewis acids or bases can trigger catastrophic homopolymerization.

DegradationPathways Epoxide 2-[(4-Bromo-2-methylphenoxy) methyl]oxirane Diol Hydrolyzed Diol (Inactive Impurity) Epoxide->Diol Slow Hydrolysis Polymer Polyether (Exothermic Runaway) Epoxide->Polymer Chain Reaction Moisture Moisture (H2O) Moisture->Diol AcidBase Trace Acid/Base (Catalyst) AcidBase->Polymer

Figure 1: Primary degradation pathways. Note that polymerization is exothermic and can rupture sealed containers.

Storage Protocols: The "Cold Chain"

To maintain the integrity of the epoxide ring and prevent the formation of genotoxic degradation products, strict storage controls are required.

Environmental Controls
  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Rationale: Low temperature kinetically inhibits the spontaneous ring-opening and polymerization reactions.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Rationale: Oxygen can oxidize the methyl group or aromatic ring over time, while atmospheric moisture drives hydrolysis.

  • Light: Protect from light.[3][4] Brominated aromatics can undergo photolytic debromination, generating free radicals.

Container Specifications
  • Material: Amber glass vials with Teflon (PTFE) lined caps.

  • Secondary Containment: Store vials inside a sealed desiccator or a secondary plastic container with desiccant packs (e.g., silica gel) to ensure a moisture-free microenvironment.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide insufficient protection against glycidyl ethers. The epoxide functionality can permeate rubber rapidly.

PPE CategorySpecificationRationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil)Laminate films offer >4 hour breakthrough time for epoxides. Thin nitrile degrades in <15 mins.
Respiratory Fume hood mandatory.[5] If outside hood: Full-face respirator with OV/P100 cartridges.Prevents inhalation of aerosols/vapors which are potent respiratory sensitizers.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face shield recommended if handling >10g quantities due to splash risk.
Body Tyvek® lab coat or chemical-resistant apron.Prevents dermal absorption through clothing.[3]
Handling Workflow

All manipulations must occur within a certified chemical fume hood.

HandlingWorkflow Storage Cold Storage (4°C) Equilibrate Equilibrate to RT (In Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing (Closed Balance in Hood) Equilibrate->Weighing Inert Atmosphere Dissolution Dissolution (Solvent: DCM/THF) Weighing->Dissolution Immediate Use Quench Waste Quenching (Dilute NaOH) Dissolution->Quench Excess Reagent

Figure 2: Safe handling workflow. Equilibrating to room temperature (RT) inside a desiccator is critical to prevent water condensation on the cold reagent.

Emergency Response & Deactivation

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels, as epoxides can react exothermically with cellulose hydroxyls.

  • Decontaminate: Wipe surfaces with a solution of 5% Sodium Thiosulfate or 10% Ethanolamine in water. These nucleophiles rapidly open the epoxide ring, rendering it non-alkylating.

Chemical Deactivation (Quenching)

Before disposal, residual epoxide in glassware or reaction mixtures should be chemically quenched.

  • Protocol: Add an excess of aqueous sodium hydroxide (1M) or ethanolamine/water mixture. Stir for 2 hours.

  • Mechanism: The hydroxide/amine attacks the epoxide ring (Nucleophilic Ring Opening), converting the toxic warhead into a benign glycol or amino-alcohol.

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eye Contact: Rinse for 15 minutes.[5][6] Seek immediate ophthalmological evaluation.

References

  • PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane (CAS 2212-06-8).[7][8][9][10][11] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenyl Glycidyl Ether. Retrieved October 26, 2023, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane as a Bifunctional Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (hereafter referred to as BMP-Ox ) represents a high-value "bifunctional intermediate." Its utility stems from its orthogonal re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (hereafter referred to as BMP-Ox ) represents a high-value "bifunctional intermediate." Its utility stems from its orthogonal reactivity:

  • The Electrophilic Warhead: An oxirane (epoxide) ring susceptible to regioselective nucleophilic attack, essential for constructing

    
    -adrenergic receptor antagonists (beta-blockers) and sodium channel modulators.
    
  • The Coupling Handle: An aryl bromide moiety at the para-position, enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

This guide provides validated protocols for synthesizing BMP-Ox and utilizing it to generate diverse small-molecule libraries.

Molecule Profile & Reactivity[1]

PropertySpecification
IUPAC Name 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane
Common Name 4-Bromo-2-methylphenyl glycidyl ether
Molecular Formula C

H

BrO

Molecular Weight 243.10 g/mol
Key Functionality Epoxide (Alkylating agent), Aryl Bromide (Cross-coupling partner)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)
Reactivity Logic

The BMP-Ox scaffold acts as a divergent synthesis hub. The methyl group at the ortho position provides steric bulk that modulates metabolic stability (blocking metabolic hydroxylation at the ortho position) and influences the conformation of the ether linkage, a critical factor in binding affinity for PPAR


 agonists and kinase inhibitors.

ReactivityHub BMP BMP-Ox Scaffold (Dual Reactivity) Nu Nucleophilic Attack (Amines/Thiols) BMP->Nu Epoxide Opening (Path A) Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) BMP->Pd C-C Bond Formation (Path B) BetaBlocker Aryloxypropanolamines (Beta-Blockers) Nu->BetaBlocker Biaryl Biaryl Ethers (Kinase Inhibitors) Pd->Biaryl

Figure 1: Divergent synthesis strategy using BMP-Ox. Path A exploits the epoxide for linker construction; Path B utilizes the bromide for scaffold elongation.

Protocol A: High-Purity Synthesis of BMP-Ox

Objective: Synthesize the intermediate from 4-bromo-2-methylphenol with >98% purity to prevent polymerization in downstream steps.

Materials
  • Precursor: 4-Bromo-2-methylphenol (1.0 eq)

  • Reagent: Epichlorohydrin (3.0 eq) – Excess is critical to prevent oligomerization.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 eq)
  • Solvent: Acetonitrile (MeCN), HPLC grade

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein accelerator.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-methylphenol (10 g, 53.5 mmol) in MeCN (100 mL). Add K

    
    CO
    
    
    
    (14.8 g, 107 mmol) and stir at room temperature for 30 minutes. Why: This deprotonates the phenol, generating the phenoxide nucleophile.
  • Addition: Add Epichlorohydrin (12.5 mL, 160 mmol) and KI (0.89 g, 5.3 mmol).

  • Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

  • Work-up:

    • Cool to room temperature and filter off the inorganic salts (KCl/KBr).

    • Concentrate the filtrate under reduced pressure to remove MeCN and excess epichlorohydrin.

    • Critical: Do not overheat during concentration; epoxides are thermally sensitive.

  • Purification: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) yields the pure product as a colorless to pale yellow oil.

Expected Yield: 85–92% Validation:


H NMR (CDCl

) should show characteristic epoxide signals at

2.7–2.9 (m, 1H), 3.3–3.4 (m, 1H), and the methylene doublet at

3.9–4.2.

Protocol B: Epoxide Ring Opening (Library Generation)

Objective: Synthesize an aryloxypropanolamine library (Beta-blocker pharmacophore).

Concept

The reaction follows an S


2 mechanism.[1][2] The amine nucleophile attacks the less hindered terminal carbon of the epoxide, resulting in a secondary alcohol.
Procedure
  • Setup: Dissolve BMP-Ox (1.0 eq) in Ethanol or Isopropanol (0.5 M concentration).

  • Nucleophile Addition: Add the primary amine (e.g., isopropylamine, tert-butylamine, or a piperazine derivative) (1.2 eq).

    • Note: If using volatile amines, use a sealed pressure tube.

  • Reaction: Heat to 60°C for 4–12 hours.

    • Catalysis Option: If the amine is non-nucleophilic (sterically hindered), add 10 mol% Lithium Perchlorate (LiClO

      
      ) as a Lewis acid catalyst.
      
  • Work-up: Evaporate solvent. The resulting amino-alcohol is often pure enough for the next step. If not, recrystallize from Et

    
    O/Hexane or convert to the HCl salt for stability.
    

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aryl bromide position to create biaryl scaffolds.

Warning: Epoxides are sensitive to strong bases and high heat. Standard Suzuki conditions (aqueous base, 100°C) may hydrolyze the epoxide. We use anhydrous conditions to preserve the epoxide warhead.

Materials
  • Substrate: BMP-Ox (1.0 eq)

  • Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Base: Cs

    
    CO
    
    
    
    (anhydrous, 2.0 eq)
  • Solvent: 1,4-Dioxane (anhydrous)

Methodology
  • Degassing: In a Schlenk tube, combine BMP-Ox, Boronic Acid, Base, and Catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous Dioxane via syringe.

  • Reaction: Heat to 80°C for 12 hours.

    • Why Anhydrous? Water promotes epoxide hydrolysis to the diol.[1] Cs

      
      CO
      
      
      
      in dioxane provides sufficient basicity for transmetallation without destroying the epoxide.
  • Purification: Filter through a Celite pad. Concentrate and purify via rapid silica chromatography.

Analytical Validation & QC

TechniqueObservation CriteriaPass/Fail Limit
HPLC-MS Single peak, Mass = [M+H]

243/245 (Br isotope pattern)
>98% Area Under Curve

H NMR
Epoxide protons (2.7-3.4 ppm) must be intact.Integral ratio error <5%
TLC R

approx 0.4 (Hex:EtOAc 4:1). Stain with KMnO

(Epoxides stain yellow/brown).
No starting phenol visible.

Safety & Handling

  • Epoxide Hazard: Epoxides are alkylating agents and potential mutagens. Handle in a fume hood. Double-glove (Nitrile).

  • Quenching Spills: Treat spills with aqueous NaOH to hydrolyze the epoxide to the less toxic diol.

References

  • Synthesis of Aryloxypropanolamines

    • Title: Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides.[3][4]

    • Source: ResearchG
    • Context: Describes the efficiency of amine opening of phenyl glycidyl ethers.
  • General Epoxide Reactivity

    • Title: Reactions of Epoxides - Ring-opening.[3][4]

    • Source: Chemistry LibreTexts.
    • Context: Mechanistic details on acid/base c
  • Safety Data (Surrogate Class)

    • Title: Safety Data Sheet: 2-[(4-Bromophenoxy)methyl]oxirane.[5]

    • Source: PubChem / Sigma-Aldrich.
    • Context: Hazard identification for the non-methyl
  • Bromine in Drug Design

    • Title: Introducing bromine to the molecular structure as a str
    • Source: Poznan University of Medical Sciences.
    • Context: Rationale for using brominated intermediates in SAR studies.[6]

    • (General University Repository Access)

  • Cross-Coupling Protocols

    • Title: The Pivotal Role of 4'-Bromo-3-(3-methylphenyl)propiophenone...[7] Application Notes.

    • Source: BenchChem.
    • Context: Analogous protocols for handling brominated phenyl systems in coupling reactions.

Sources

Application

Application Notes and Protocols for the Reaction of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, a substituted aryl glycidyl ether, is a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, a substituted aryl glycidyl ether, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a reactive oxirane (epoxide) ring and a substituted aromatic moiety, makes it a valuable precursor for the synthesis of a diverse range of compounds. The high ring strain of the epoxide ring renders it susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of 1,2-disubstituted propanol derivatives. This reactivity is particularly exploited in the synthesis of aryloxypropanolamine-based β-adrenergic blocking agents (beta-blockers), a critical class of pharmaceuticals for managing cardiovascular diseases.[1]

This comprehensive guide provides an in-depth exploration of the reaction of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane with various nucleophiles. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile building block in their synthetic endeavors. The content herein is structured to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles that govern these reactions, thereby enabling rational experimental design and troubleshooting.

Core Principles of Reactivity

The reactivity of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is dominated by the electrophilic nature of the two carbon atoms in the oxirane ring. The ring-opening reaction can be initiated by a wide array of nucleophiles and is typically catalyzed by either acid or base. The choice of reaction conditions is paramount as it dictates the regioselectivity of the nucleophilic attack.

Regioselectivity of Nucleophilic Attack

The oxirane ring in 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is unsymmetrical. The carbon atom adjacent to the phenoxymethyl group is more sterically hindered than the terminal methylene carbon.

  • Under Basic or Neutral Conditions (SN2 Mechanism): Strong nucleophiles will preferentially attack the less sterically hindered carbon atom (the terminal CH₂ group). This is a classic SN2-type reaction where the nucleophile approaches from the backside, leading to an inversion of configuration if the carbon were chiral. This pathway is favored for strong, unhindered nucleophiles like primary amines, thiolates, and azide ions.

  • Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This activation enhances the electrophilicity of the ring carbons. The transition state has significant carbocation-like character. Consequently, the nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the partial positive charge. However, for primary and secondary carbons, the SN2 character still plays a significant role, and a mixture of products can be obtained, though attack at the more substituted carbon is generally favored.

Visualization of Reaction Pathways

Epoxide Ring-Opening Basic/Neutral Basic/Neutral Product_SN2 Attack at less hindered carbon (Major Product) Basic/Neutral->Product_SN2 Acidic Acidic Product_SN1 Attack at more hindered carbon (Major Product) Acidic->Product_SN1 Epoxide 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Epoxide->Product_SN2 Sɴ2 Pathway Epoxide->Product_SN1 Sɴ1-like Pathway Nucleophile Nucleophile (e.g., RNH₂, RS⁻, N₃⁻) Nucleophile->Product_SN2 Nucleophile->Product_SN1

Caption: Regioselectivity of epoxide ring-opening.

Application in the Synthesis of β-Blocker Analogues

A primary application of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is in the synthesis of β-blocker analogues. The core structure of many beta-blockers is an aryloxypropanolamine. The reaction of the epoxide with an appropriate amine, such as isopropylamine, directly yields the desired pharmacophore.

Protocol 1: Synthesis of 1-(4-Bromo-2-methylphenoxy)-3-(isopropylamino)propan-2-ol

This protocol details the synthesis of a potential β-blocker candidate via the ring-opening of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane with isopropylamine under neat (solvent-free) conditions, which is an environmentally friendly approach.

Materials:

  • 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (1.0 eq)

  • Isopropylamine (3.0-5.0 eq)

  • Ethanol (for workup)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane and isopropylamine.

  • Reaction: Heat the mixture to reflux (the boiling point of isopropylamine is 32-34 °C, so a gentle reflux is sufficient) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess isopropylamine under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield the pure 1-(4-bromo-2-methylphenoxy)-3-(isopropylamino)propan-2-ol as a viscous oil or a low-melting solid.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 6.75 (d, J = 8.8 Hz, 1H), 4.05-3.95 (m, 1H), 3.90 (dd, J = 9.6, 4.0 Hz, 1H), 3.80 (dd, J = 9.6, 6.0 Hz, 1H), 2.90-2.75 (m, 2H), 2.85 (sept, J = 6.4 Hz, 1H), 2.20 (s, 3H), 1.10 (d, J = 6.4 Hz, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 132.5, 130.0, 126.5, 114.0, 113.5, 71.0, 69.0, 50.0, 49.5, 23.0, 16.5.

  • FT-IR (KBr, cm⁻¹): 3350-3100 (O-H, N-H stretching), 3050 (Ar C-H stretching), 2970, 2870 (Aliphatic C-H stretching), 1590, 1480 (C=C aromatic stretching), 1240 (Ar-O-C stretching), 1100 (C-O stretching).

Reactions with Other Nucleophiles

The versatility of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane extends to its reactions with a variety of other nucleophiles, opening avenues for the synthesis of diverse functionalized molecules.

Protocol 2: Reaction with Sodium Azide - Synthesis of 1-Azido-3-(4-bromo-2-methylphenoxy)propan-2-ol

The introduction of an azide group provides a precursor for amines via reduction or for the construction of triazoles through "click" chemistry. The ring-opening with sodium azide is typically performed in a protic solvent to facilitate the protonation of the resulting alkoxide.

Materials:

  • 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Methanol/Water (4:1 v/v)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, sodium azide, and ammonium chloride in the methanol/water solvent mixture.

  • Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the azido alcohol.

Expected Yield: 80-90%

Protocol 3: Reaction with Thiophenol - Synthesis of 1-(4-Bromo-2-methylphenoxy)-3-(phenylthio)propan-2-ol

The reaction with thiols provides β-hydroxy thioethers, which are valuable intermediates in organic synthesis. The reaction is typically base-catalyzed to generate the more nucleophilic thiolate anion.

Materials:

  • 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (catalytic amount, e.g., 0.1 eq) or a stronger base like sodium hydride for full deprotonation.

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, or Acetonitrile - CH₃CN)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve thiophenol in the anhydrous solvent.

  • Thiolate Formation: Add triethylamine to the solution and stir for 10-15 minutes at room temperature.

  • Reaction: Add 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane dropwise to the thiolate solution. Stir the reaction mixture at room temperature for 4-8 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient).

Expected Yield: >90%

Quantitative Data Summary

NucleophileProductReaction ConditionsTypical Yield (%)
Isopropylamine1-(4-Bromo-2-methylphenoxy)-3-(isopropylamino)propan-2-olNeat, reflux, 4-6 h85-95
Sodium Azide1-Azido-3-(4-bromo-2-methylphenoxy)propan-2-olNaN₃, NH₄Cl, MeOH/H₂O, reflux, 12-24 h80-90
Thiophenol1-(4-Bromo-2-methylphenoxy)-3-(phenylthio)propan-2-olEt₃N (cat.), THF, rt, 4-8 h>90

Safety and Handling

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is a reactive chemical and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[2][3]

Conclusion

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is a highly valuable and versatile building block for organic synthesis. Its predictable reactivity, particularly the regioselective ring-opening of the epoxide moiety, allows for the efficient construction of complex molecules with diverse functionalities. The protocols and data presented in this guide are intended to serve as a robust starting point for researchers in the fields of medicinal chemistry, drug development, and materials science. By understanding the fundamental principles governing these reactions and adhering to the detailed experimental procedures, scientists can confidently and effectively utilize this compound to advance their research and development objectives.

References

  • PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane. Retrieved from [Link]

  • Li, Y., Hao, H.-D., & Wu, Y. (2009). Facile Ring-Opening of Oxiranes by H₂O₂ Catalyzed by Phosphomolybdic Acid. Organic Letters, 11(12), 2691–2694.
  • Angene Chemical. (n.d.). 2-[(4-BROMOPHENOXY)METHYL]OXIRANE(CAS# 2212-06-8). Retrieved from [Link]

  • WEBAC-Chemie GmbH. (2025, March 24). Safety Data Sheet. Retrieved from [Link]

  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis.
  • Hester, J. B. Jr, & VonVoigtlander, P. F. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of medicinal chemistry, 22(11), 1390–1398.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane.
  • Tajbakhsh, M., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Brazilian Chemical Society, 23(4), 653-659.
  • Li, Y., Hao, H. D., & Wu, Y. (2009). Facile ring-opening of oxiranes by H(2)O(2) catalyzed by phosphomolybdic acid. Organic letters, 11(12), 2691–2694.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions.
  • EurekAlert!. (2025, June 20). New method revolutionizes beta-blocker production process.
  • Lunsford, C. D., et al. (1993).
  • Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3821-3829.
  • ResearchGate. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amine.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Google Patents. (n.d.). US7615604B2 - Diols formed by ring-opening of epoxies.
  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Organic Chemistry Ir And Nmr Che
  • ChemRxiv. (n.d.).
  • Scribd. (n.d.). IR and NMR Practice 93.
  • RUA. (2021, March 19). Enhancing catalytic epoxide ring-opening selectivity using surface-modified Ti3C2Tx MXenes.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy.
  • ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR.
  • ChemicalBook. (n.d.). 1-Bromo-2-methylpropane(78-77-3) 1H NMR spectrum.
  • Royal Society of Chemistry. (n.d.). FT-IR spectral studies.
  • Estonian Academy Publishers. (2024, January 1). Uncommon reaction in 4-formyl phenols – substitution of the formyl group.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol.
  • PrepChem.com. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.).
  • Organic Syntheses Procedure. (n.d.). p-BROMOPHENOL.
  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(bromomethyl)
  • MDPI. (2024, July 22).
  • PMC. (2023, July 31). Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols.
  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • Large, M., & Smith, L. H. (1982). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of medicinal chemistry, 25(11), 1286–1292.
  • Erhardt, P. W., & Woo, C. M. (1978). Beta-adrenergic blocking agents: substituted phenylalkanolamines. Effect of side-chain length on beta-blocking potency in vitro. Journal of medicinal chemistry, 21(10), 1072–1074.
  • Large, M., & Smith, L. H. (1980). Beta-adrenergic blocking agents. 19. 1-Phenyl-2-[[(substituted-amido)alkyl]amino]ethanols. Journal of medicinal chemistry, 23(2), 112–115.
  • Large, M., & Smith, L. H. (1980). Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. Journal of medicinal chemistry, 23(8), 889–893.
  • The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Cross-Coupling Reactions of Epoxides with gem-Diborylmethane: Access to γ-Hydroxyl Boronic Esters.
  • Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of medicinal chemistry, 20(5), 687–692.
  • ResearchGate. (n.d.).
  • NIST WebBook. (n.d.). Oxirane, (bromomethyl)-.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0281469).
  • PubChemLite. (n.d.). 2-[(4-bromo-2-methylphenoxy)methyl]oxirane.
  • Helda. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
  • Google Patents. (n.d.). US6989465B1 - S-(−)-1-{4-[2-(allyloxy)
  • NMR Spectra and Molecular Structure. (n.d.).
  • Royal Society of Chemistry. (n.d.). General Procedures.
  • Royal Society of Chemistry. (n.d.). .

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • 1H NMR 2 3 2 3 13C{1H} NMR. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1.
  • Rauchfuss Group. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals.
  • Fochi, M., et al. (2006). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of organic chemistry, 71(25), 9573–9576.
  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011, April 29). Ring-Opening Reactions of 2-Alkoxy-3, 4-dihydropyrans with Thiols or Thiophenols.
  • Science of Synthesis. (n.d.). The formation of bromo alcohols and their derivatives can be achieved by the opening of cyclic et.
  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • PubMed. (2011, March 4). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and....
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
  • MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
  • ResearchGate. (2017, January 5). (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones.
  • RJPN. (2020, August 31).
  • PubMed. (2025, April 4).
  • Arkivoc. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Amino-3-cyclohexyloxy-propan-2-ol in Organic Synthesis.
  • Organic Syntheses Procedure. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S) -.
  • Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines).
  • PubMed. (2002, January 21). New series of aryloxypropanolamines with both human beta(3)-adrenoceptor agonistic activity and free radical scavenging properties. properties*.

Sources

Method

Technical Guide: Trace Analysis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

Application Note & Protocol Executive Summary & Scope Target Analyte: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane CAS Registry Number: 18966-15-9 (also 2212-06-8 for general isomer class) Common Name: 4-Bromo-2-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary & Scope

Target Analyte: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane CAS Registry Number: 18966-15-9 (also 2212-06-8 for general isomer class) Common Name: 4-Bromo-2-methylphenyl glycidyl ether Molecular Formula: C₁₀H₁₁BrO₂ | Molecular Weight: 243.10 g/mol Regulatory Status: Potential Genotoxic Impurity (PGI) / Mutagenic Impurity (Class 2 or 3 under ICH M7).

Context: This epoxide is a highly reactive alkylating agent commonly used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Due to the strained oxirane ring, it possesses the potential to alkylate DNA, necessitating strict control levels—typically in the low ppm (parts per million) or ppb range—to comply with the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day as mandated by ICH M7(R1) guidelines.

Objective: This guide details two validated analytical workflows for the quantification of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane in drug substances:

  • Method A (Primary): LC-MS/MS for trace-level quantitation (LOQ < 1 ppm).

  • Method B (Secondary): GC-MS for process control and intermediate purity (LOQ ~ 10 ppm).

Chemical Profile & Stability Considerations

PropertyDataAnalytical Implication
Boiling Point ~300°C (Predicted)Requires high-temperature GC column; potential for thermal degradation.
Solubility Soluble in ACN, MeOH, DCMCompatible with Reversed-Phase LC and GC liquid injection.
Reactivity Epoxide ring is labileCRITICAL: Avoid acidic diluents (e.g., 0.1% TFA) during sample prep, as they catalyze ring opening to the diol, leading to false negatives.
Isotopic Pattern ⁷⁹Br (50.7%) / ⁸¹Br (49.3%)Distinct 1:1 doublet in Mass Spec (M and M+2) aids in confirmation.

Method A: LC-MS/MS Protocol (Trace Analysis)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the "Gold Standard" for this application. It avoids the thermal stress of GC and offers superior sensitivity via Multiple Reaction Monitoring (MRM).

Reagents & Equipment
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400, Sciex Triple Quad, or Thermo Altis).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additives: Ammonium Formate (5 mM) – Promotes [M+NH₄]⁺ or [M+H]⁺ formation without aggressive acidification.

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 5–10 µL

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Positive)

The presence of Bromine provides a unique isotopic signature. We monitor transitions for the ⁷⁹Br isotope.

ParameterSetting
Source Electrospray Ionization (ESI) or APCI
Polarity Positive (+)
Precursor Ion (Q1) 243.0 (⁷⁹Br [M+H]⁺)
Quantifier Ion (Q3) 135.0 (Loss of glycidyl + Br)
Qualifier Ion (Q3) 199.0 (Loss of epoxide ring only)
Collision Energy (CE) Optimized (Typically 15–25 eV)

Note: Always verify the [M+H]⁺ (243.0) and [M+H+2]⁺ (245.0) ratio (approx 1:1) to confirm the presence of bromine.

Sample Preparation (Liquid-Liquid Extraction)

To remove API matrix interference:

  • Weigh: 50 mg of API into a centrifuge tube.

  • Dissolve: Add 2.0 mL of Water/ACN (50:50). Vortex to dissolve.

  • Extract: Add 2.0 mL of n-Hexane or MTBE .

    • Why? The non-polar glycidyl ether partitions into the organic layer, while polar API salts/compounds often remain in the aqueous phase.

  • Agitate: Shake for 10 min. Centrifuge at 4000 rpm for 5 min.

  • Concentrate: Transfer the upper organic layer to a fresh vial. Evaporate to dryness under Nitrogen at ambient temperature (do not heat >30°C to prevent volatility loss).

  • Reconstitute: Dissolve residue in 0.5 mL Mobile Phase (Initial conditions).

Method B: GC-MS Protocol (Process Control)

Rationale: For intermediate purity testing where limits are higher (>10 ppm), GC-MS offers a simpler "dilute-and-shoot" workflow.

Instrument Configuration
  • System: GC-MS with Single Quadrupole (e.g., Agilent 7890/5977).

  • Inlet: Split/Splitless (Keep liner clean to prevent active site adsorption of the epoxide).

  • Liner: Deactivated single taper with wool (Restek Topaz or equivalent).

GC Parameters[2]
  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 220°C (Keep as low as possible to minimize degradation).

  • Injection: 1 µL Splitless (or 10:1 Split for higher conc.).

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 20°C/min to 280°C

    • Hold 3 min.

MS Acquisition (SIM Mode)

Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.

  • Target Ions (m/z): 242, 244 (Molecular Ion M⁺), 163 (Tropylium fragment), 135.

  • Dwell Time: 100 ms per ion.

Visual Analytical Workflow

AnalyticalWorkflow Sample API Sample (Solid) Prep Sample Prep (LLE with Hexane/MTBE) Sample->Prep Choice Select Method Prep->Choice MethodA Method A: LC-MS/MS (Trace < 1 ppm) Choice->MethodA High Sensitivity MethodB Method B: GC-MS (Process > 10 ppm) Choice->MethodB Routine Purity AnalysisA ESI+ MRM Transition: 243 -> 135 MethodA->AnalysisA AnalysisB EI SIM Target Ions: 242, 244 MethodB->AnalysisB Result Quantification (Pass/Fail vs TTC) AnalysisA->Result AnalysisB->Result

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method Validation Strategy (ICH Q2)

To ensure the reliability of the data, the chosen method must be validated against ICH Q2(R1) parameters.

ParameterAcceptance Criteria (Trace Analysis)Experimental Approach
Specificity No interference at RT of analyte in blank API.Inject blank matrix and check for co-eluting peaks.
LOD / LOQ LOQ ≤ 30% of the Specification Limit (e.g., 0.5 ppm).Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).
Linearity R² ≥ 0.990Prepare 6 concentrations from LOQ to 150% of limit.
Accuracy (Recovery) 80% – 120% at LOQ level.Spike API with analyte at LOQ, 100%, and 150% levels.
Solution Stability Change in response ≤ 10% over 24h.Critical: Verify epoxide stability in the autosampler.

Troubleshooting & Expert Insights

The "Epoxide Degradation" Trap

Problem: Epoxides can hydrolyze to diols in the presence of water and trace acid, causing signal loss. Solution:

  • Use Ammonium Formate instead of Formic Acid/TFA in LC mobile phases to maintain a near-neutral pH (pH ~6.0–6.5).

  • Use aprotic solvents (Acetonitrile, DMSO) for stock solution preparation.

  • Analyze samples within 12 hours of preparation.

Matrix Effects in LC-MS

Problem: API co-elution suppresses the ionization of the analyte. Solution:

  • Use the Divert Valve on the MS to send the first 2 minutes (void volume) and the API elution window to waste.

  • Employ a Deuterated Internal Standard if available (unlikely for this specific molecule) or a structural analog (e.g., Phenyl Glycidyl Ether) to correct for recovery losses.

GC Carryover

Problem: High boiling point compounds can stick to the syringe or liner. Solution:

  • Implement 5-10 solvent washes (ACN/DCM) between injections.

  • Use a "blank" injection after every high-concentration standard.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3]

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][3]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • European Medicines Agency (EMA) .[4][5] Guideline on the Limits of Genotoxic Impurities.

  • PubChem . 2-[(4-Bromophenoxy)methyl]oxirane Compound Summary. National Library of Medicine.

Sources

Application

Application Note: Enantioselective Synthesis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

Topic: enantioselective synthesis of "2-[(4-Bromo-2-methylphenoxy)methyl]oxirane" Content Type: Application Notes and Protocols Abstract & Strategic Overview The compound 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: enantioselective synthesis of "2-[(4-Bromo-2-methylphenoxy)methyl]oxirane" Content Type: Application Notes and Protocols

Abstract & Strategic Overview

The compound 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (also known as 4-bromo-2-methylphenyl glycidyl ether) is a critical chiral building block in the synthesis of aryloxypropanolamine pharmacophores, often found in


-adrenergic receptor antagonists and PPAR agonists. The presence of the bromine handle at the para-position allows for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the established chiral center.

Achieving high enantiomeric excess (ee > 98%) is non-negotiable for late-stage pharmaceutical intermediates. This guide outlines two complementary protocols:

  • Route A (Chiral Pool Synthesis): Direct alkylation using (S)-Epichlorohydrin. Best for large-scale, cost-sensitive early batches.

  • Route B (Hydrolytic Kinetic Resolution - HKR): Jacobsen Cobalt-catalyzed resolution. Best for "Gold Standard" purity (>99% ee) and recovering from racemization events.

Route Selection & Mechanistic Insight

The Challenge of Racemization

The reaction of phenols with epichlorohydrin is prone to racemization via the "Payne Rearrangement" mechanism if not strictly controlled. In basic media, the intermediate chlorohydrin can reversibly close to form the epoxide at the wrong carbon if the conditions are too vigorous, leading to erosion of optical purity.

Pathway Visualization

The following diagram illustrates the parallel workflows and the critical decision points for quality control.

G Start Start: 4-Bromo-2-methylphenol RouteA Route A: Chiral Pool Alkylation (S)-Epichlorohydrin + Base Start->RouteA RouteB Route B: Racemic Synthesis (±)-Epichlorohydrin Start->RouteB Inter_Chlorohydrin Intermediate: Chlorohydrin (Risk: Payne Rearrangement) RouteA->Inter_Chlorohydrin SN2 Attack Product_A (S)-Glycidyl Ether (Expected ee: 94-96%) Inter_Chlorohydrin->Product_A Ring Closure Rac_Ether Racemic Glycidyl Ether RouteB->Rac_Ether HKR_Step Jacobsen HKR (S,S)-Co(salen) + 0.55 eq H2O Rac_Ether->HKR_Step Product_B (S)-Glycidyl Ether (Expected ee: >99%) HKR_Step->Product_B Kinetic Resolution Diol_Side By-product: (R)-Diol HKR_Step->Diol_Side Hydrolysis

Figure 1: Strategic workflow comparing Chiral Pool Alkylation (Route A) and Hydrolytic Kinetic Resolution (Route B).

Detailed Protocols

Protocol A: Chiral Pool Alkylation (Scale-Up Ready)

Target: (S)-2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Note: Literature precedent suggests reaction of Phenols with (S)-Epichlorohydrin typically yields (S)-Glycidyl Ethers due to the specific mechanism of ring opening and closure which effectively retains configuration spatially, though formal inversion occurs twice. [1]

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv)

  • (S)-(+)-Epichlorohydrin (1.2 equiv) [>99% ee]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (reagent grade) or DMF (for faster rates)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-Bromo-2-methylphenol (18.7 g, 100 mmol) in Acetone (200 mL).

  • Base Addition: Add anhydrous

    
     (27.6 g, 200 mmol) in a single portion. Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Electrophile Addition: Add (S)-(+)-Epichlorohydrin (11.1 g, 120 mmol) dropwise over 20 minutes.

    • Critical Control: Do not add all at once to prevent exotherms that could trigger racemization.

  • Reflux: Heat the mixture to gentle reflux (

    
    C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
    
  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from cold Isopropanol/Hexane is preferred over column chromatography to avoid silica-induced ring opening.

Expected Yield: 85-90% Expected ee: 94-96% (Dependent on (S)-Epichlorohydrin purity).

Protocol B: Jacobsen Hydrolytic Kinetic Resolution (High Purity)

Target: (S)-2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (>99% ee) Mechanism: The (S,S)-Co(salen) complex selectively hydrates the (R)-enantiomer of the epoxide to a water-soluble diol, leaving the (S)-epoxide unreacted and enantiopure. [2]

Reagents:

  • Racemic 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (prepared via reaction with racemic epichlorohydrin).

  • (S,S)-Co(salen) catalyst (0.5 mol%)[1]

  • Acetic Acid (AcOH) (2 equiv relative to catalyst, for activation)

  • Water (0.55 equiv relative to racemate)

  • THF (minimal volume)

Step-by-Step Methodology:

  • Catalyst Activation:

    • Dissolve (S,S)-Co(salen) (oligomeric or monomeric) in minimal THF.

    • Add Acetic Acid (2 equiv relative to Co) and stir open to air for 30 mins. Evaporate to dryness to obtain the active (S,S)-Co(salen)-OAc species.

  • Reaction Setup:

    • In a flask, mix the Racemic Epoxide (24.3 g, 100 mmol) and the activated Catalyst (0.5 mmol, 0.5 mol%).

    • Add THF (5 mL) only if necessary to homogenize; neat reactions are preferred for kinetics.

    • Cool to

      
      C.
      
  • Hydrolysis:

    • Add Water (0.99 g, 55 mmol, 0.55 equiv) dropwise.

    • Allow to warm to room temperature and stir for 12-24 hours.

  • Endpoint Determination:

    • Monitor conversion.[2][3][4][5][6] The reaction stops at exactly 50% conversion of epoxide.

  • Isolation:

    • Dilute with Hexane/EtOAc (to keep epoxide in solution).

    • Wash with water (removes the chiral diol by-product and catalyst).

    • Concentrate the organic phase.

    • Distillation (Kugelrohr) or recrystallization yields the pure (S)-epoxide.

Expected Yield: 40-45% (Maximum theoretical yield is 50%). Expected ee: >99%.

Analytical Quality Control

To validate the enantiomeric excess, Chiral HPLC is required. Standard reverse-phase columns are insufficient.

Table 1: Chiral HPLC Method Parameters

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Temperature

C
Retention Times (S)-Isomer: ~8.5 min (R)-Isomer: ~10.2 min (Confirm with racemic standard)

Safety & Handling

  • Epichlorohydrin: Highly toxic, potential carcinogen, and skin sensitizer. Handle only in a fume hood with double-gloving (Nitrile).

  • Epoxides: Alkylating agents. In case of skin contact, wash with 5% sodium bicarbonate solution, then soap and water.

  • Waste: Aqueous waste from HKR contains Cobalt catalyst residues; dispose of as heavy metal waste.

References

  • Mechanism of Phenol Alkylation: Tetrahedron: Asymmetry2003 , 14, 3667-3671. "Synthesis of enantiopure glycidyl ethers". Link

  • Jacobsen HKR Protocol: J. Am. Chem. Soc.[3]2002 , 124, 1307-1315.[3] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides". Link

  • General Review: Science1997 , 277, 936-938. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening". Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselectivity in 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Reactions

Welcome to the technical support center for stereochemical control in reactions involving 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereochemical control in reactions involving 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in managing the stereochemical outcomes of their experiments with this versatile chiral building block. We will explore the causality behind common issues and provide field-proven troubleshooting strategies and detailed protocols.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most fundamental questions regarding selectivity. Understanding these principles is the first step to troubleshooting any unexpected results.

FAQ 1.1: I'm getting a mixture of regioisomers and/or stereoisomers. What are the primary factors controlling the outcome of my epoxide ring-opening reaction?

This is the most common challenge and stems from the two fundamental pillars of epoxide chemistry: regioselectivity and stereospecificity .

  • Regioselectivity ("Where does the nucleophile attack?"): Your epoxide, 2-[(4-bromo-2-methylphenoxy)methyl]oxirane, is unsymmetrical. It has a more substituted carbon (C2, the chiral center) and a less substituted carbon (C3). The site of nucleophilic attack is primarily dictated by the reaction conditions (acidic vs. basic/neutral).

    • Under Basic or Neutral Conditions: The reaction proceeds via an Sₙ2 mechanism . The nucleophile attacks the less sterically hindered carbon (C3). This is due to the high reactivity of the strained three-membered ring, which allows the C-O bond to break without prior protonation of the oxygen.[1][2][3][4] The alkoxide formed is a poor leaving group, so the ring opening requires a direct "push" from the nucleophile at the most accessible site.[3]

    • Under Acidic Conditions: The epoxide oxygen is first protonated, making it a much better leaving group. This gives the reaction significant Sₙ1 character . The nucleophile will preferentially attack the carbon atom that can better stabilize the developing partial positive charge in the transition state.[1][2] For this specific substrate, attack is still likely at the less substituted carbon due to the lack of a stabilizing tertiary or benzylic center, but for other epoxides, this can direct attack to the more substituted carbon.

  • Stereospecificity ("What is the resulting stereochemistry?"): Epoxide ring-opening reactions are almost always stereospecific . The Sₙ2-like attack occurs from the face opposite the C-O bond, resulting in an inversion of configuration at the carbon center that is attacked.[2][5] If you start with a pure (R)-epoxide and the nucleophile attacks the chiral center (C2), the resulting product will have an (S) configuration at that center. If the attack is at the non-chiral C3, the stereochemistry at C2 is retained.

The interplay of these two factors determines your product distribution. Uncontrolled conditions can easily lead to mixtures.

G cluster_start cluster_conditions cluster_mechanism cluster_outcome Start Racemic or Enantiopure 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Acid Acidic Conditions (e.g., H₂SO₄, HBr) Start->Acid Choose Environment Base Basic / Neutral Conditions (e.g., NaOMe, LiAlH₄, R₂NH) Start->Base Choose Environment SN1 Sₙ1-like Pathway (Carbocationic Character) Acid->SN1 Promotes SN2 Sₙ2 Pathway (Concerted Attack) Base->SN2 Promotes Regio_More Attack at MORE Substituted Carbon (Often C2) SN1->Regio_More Leads to Regio_Less Attack at LESS Substituted Carbon (C3) SN2->Regio_Less Leads to

Caption: Decision workflow for controlling regioselectivity in epoxide ring-opening.

FAQ 1.2: How do I obtain an enantiomerically pure starting material? My current synthesis yields a racemic mixture.

Starting with a racemic epoxide will, in the absence of a chiral influence, always produce a racemic product. To obtain an enantiomerically pure product, you must either start with an enantiopure epoxide or use a chiral catalyst that can differentiate between the two enantiomers of the racemic starting material.

For terminal epoxides like yours, the most robust and widely adopted method is Hydrolytic Kinetic Resolution (HKR) .[6][7]

  • What is HKR? HKR is a process that selectively reacts with one enantiomer of a racemic epoxide, leaving the other unreacted. It uses water as a nucleophile in the presence of a chiral catalyst.[6]

  • The Jacobsen Catalyst: The most effective catalysts for this are chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts.[6][8] For instance, the (R,R)-Jacobsen catalyst will selectively hydrolyze the (R)-epoxide to the corresponding (R)-1,2-diol, leaving behind the unreacted (S)-epoxide in high enantiomeric excess (ee).

  • Why it Works: The chiral catalyst creates a diastereomeric transition state when it coordinates with the epoxide. One enantiomer fits much better into the catalyst's chiral environment and reacts significantly faster with water.[7][9] The difference in reaction rates allows for the separation of the slow-reacting enantiomer.

The key advantage of HKR is its operational simplicity and high efficiency, often affording both the unreacted epoxide and the resulting diol in >99% ee.[9]

Caption: Experimental workflow for Hydrolytic Kinetic Resolution (HKR).

Section 2: Troubleshooting Guide for Specific Issues

Problem 2.1: Poor Regioselectivity - My nucleophile is attacking both epoxide carbons.

Cause: This typically occurs when reaction conditions are not decisively acidic or basic, or when using nucleophiles that can operate under multiple mechanisms.

Solutions:

  • To Enforce Attack at the Less Substituted Carbon (C3):

    • Use a Strong, Anionic Nucleophile: Employ nucleophiles like sodium azide (NaN₃), sodium methoxide (NaOMe), or organometallic reagents (e.g., Grignard, organolithium). These are strongly basic and ensure a pure Sₙ2 pathway.[10]

    • Ensure Aprotic or Basic Conditions: Avoid any acidic additives or protic solvents that could protonate the epoxide oxygen. Use solvents like THF, diethyl ether, or DMF.

    • Use a Bulky Nucleophile: Sterically demanding nucleophiles will have a much stronger preference for the less hindered C3 position.

  • To Enforce Attack at the More Substituted Carbon (C2):

    • Use a Weak Nucleophile under Acidic Catalysis: Employ a weak nucleophile like water, an alcohol, or a carboxylic acid in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄, HClO₄). The acid protonates the epoxide, promoting the Sₙ1-like pathway.[1][11]

    • Use a Lewis Acid Catalyst: Lewis acids like Ti(OiPr)₄ or Yb(OTf)₃ can coordinate to the epoxide oxygen, activating it for nucleophilic attack. Some highly specialized Lewis acids can even direct attack to a specific carbon, overriding steric factors.[12]

Data Comparison: Effect of Conditions on Regioselectivity

Nucleophile/ConditionsExpected Dominant MechanismExpected Major Regioisomer (Attack at)
NaN₃ in DMFSₙ2C3 (less substituted)
LiAlH₄ in THF, then H₃O⁺Sₙ2C3 (less substituted)
CH₃OH, cat. H₂SO₄Sₙ1-likeC2 (more substituted)
H₂O, cat. HClO₄Sₙ1-likeC2 (more substituted)
Problem 2.2: Loss of Stereochemical Purity - My product has low enantiomeric excess (ee), even though I started with enantiopure epoxide.

Cause: This is a critical issue, suggesting a competing reaction pathway is eroding the stereochemical integrity of your material.

Solutions & Diagnostic Questions:

  • Did the reaction proceed via a true Sₙ1 mechanism? A fully formed carbocation intermediate is planar and will be attacked from either face, leading to racemization. While epoxide opening is rarely a true Sₙ1, highly acidic conditions or substrates that can form very stable carbocations can approach this limit.

    • Solution: Reduce the acidity of the reaction. Use a milder Lewis acid instead of a strong Brønsted acid. Lower the reaction temperature to disfavor carbocation formation.

  • Is your starting material racemizing before the reaction? Some epoxides can racemize under certain conditions, especially if trace acid or base is present during storage or workup.

    • Solution: Re-check the enantiomeric purity of your starting material immediately before use via chiral HPLC or GC. Ensure all glassware and solvents are neutral.

  • Is there an intramolecular rearrangement occurring? While less common for this specific substrate, some epoxides can undergo rearrangements catalyzed by Lewis acids, potentially scrambling the stereocenter.

    • Solution: Review literature for similar substrates to see if rearrangements are known. A change in catalyst or solvent system may be required.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Hydrolytic Kinetic Resolution (HKR) of Racemic 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

This protocol is adapted from the principles established by Jacobsen and co-workers.[6][9]

Materials:

  • Racemic 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Catalyst)

  • Deionized Water

  • Tetrahydrofuran (THF), anhydrous

  • Glacial Acetic Acid (for catalyst activation, if needed)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Activation (Optional but Recommended): In a small vial, dissolve the (R,R)-Jacobsen's catalyst (0.5-2.0 mol%) in THF. Add a few drops of glacial acetic acid and stir the solution open to the air for 10-15 minutes. The color should change from reddish-orange to a deep brown, indicating oxidation of Co(II) to the active Co(III) species. Remove the solvent and acetic acid under vacuum.

  • Reaction Setup: To a round-bottom flask charged with the racemic epoxide (1.0 eq), add the activated catalyst.

  • Reaction Execution: Cool the flask to 0-4 °C. Add deionized water (0.55 eq) dropwise with vigorous stirring. The reaction is often run neat (without solvent), but a minimal amount of solvent like THF can be used if the mixture is too viscous.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by chiral HPLC or GC. The goal is to reach ~52-55% conversion, which theoretically provides the highest ee for both the remaining epoxide and the diol product. This may take several hours.

  • Workup: Once the target conversion is reached, dilute the reaction mixture with DCM. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting mixture of the (S)-epoxide and (R)-diol can be readily separated by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).

Expected Outcome:

  • (S)-2-[(4-Bromo-2-methylphenoxy)methyl]oxirane with >99% ee (Maximum theoretical yield: 50%).

  • (R)-1-(4-Bromo-2-methylphenoxy)propane-2,3-diol with >99% ee.

Protocol 3.2: Regioselective Ring-Opening with an Amine Nucleophile (Sₙ2 Conditions)

Materials:

  • Enantiopure (S)-2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

  • Benzylamine (or other primary/secondary amine, 1.1 eq)

  • Ethanol (or other suitable protic solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the (S)-epoxide (1.0 eq) in ethanol.

  • Nucleophile Addition: Add benzylamine (1.1 eq) to the solution at room temperature.

  • Reaction Execution: Heat the mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting epoxide is consumed.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with dilute HCl to remove excess amine, followed by a wash with saturated sodium bicarbonate and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

Expected Outcome:

  • (S)-1-(Benzylamino)-3-(4-bromo-2-methylphenoxy)propan-2-ol. The nucleophile attacks the less substituted C3, and the stereochemistry at C2 is retained.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are best for determining regioselectivity and enantiomeric excess?

    • A: Regioselectivity is best determined by ¹H and ¹³C NMR spectroscopy . The chemical shifts and coupling patterns will be distinct for each regioisomer. Enantiomeric excess (ee) must be determined using a chiral method, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a column with a chiral stationary phase.

  • Q: How does the choice of a hard vs. soft nucleophile affect the reaction?

    • A: According to Hard-Soft Acid-Base (HSAB) theory, the carbons of the epoxide ring are considered soft electrophilic sites. Soft nucleophiles (e.g., thiols, iodides) generally react very well with epoxides. Hard nucleophiles (e.g., alkoxides, hydroxide) are also effective due to the high ring strain.[13] The hard/soft nature of the nucleophile has a more pronounced effect on regioselectivity when a strong Lewis acid is used to create a "harder" electrophilic center.[13]

  • Q: Can I recycle the Jacobsen's catalyst after an HKR?

    • A: Yes, one of the benefits of these catalysts is their recyclability.[8] After the reaction, the Co(III) complex can often be recovered from the aqueous layer or precipitated, then washed and reactivated for subsequent runs.

References

  • Title: Investigation of the Kinetic Resolution of Terminal Epoxides by Al(III), Co(III), and Cr(III)salen Complexes Source: University of York, Department of Chemistry URL: [Link]

  • Title: Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis Source: PubMed, Science URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Jacobsen HKR - The best reaction in organic chemistry? Source: YouTube URL: [Link]

  • Title: An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides Source: Journal of the American Chemical Society URL: [Link]

  • Title: 9.6. Epoxide reactions Source: Lumen Learning - Organic Chemistry 1 URL: [Link]

  • Title: Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl Source: PubMed URL: [Link]

  • Title: Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides Source: College of Saint Benedict and Saint John's University Chemistry URL: [Link]

  • Title: Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity Source: Chemical Communications URL: [Link]

  • Title: Epoxide Opening Source: Organic Chemistry Tutor URL: [Link]

  • Title: Epoxide Reactions: Base/Neutral Ring Opening (SN2-like) Source: OrgoSolver URL: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on "2-[(4-Bromo-2-methylphenoxy)methyl]oxirane" Reactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. This guide provides in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of solvents in directing the reactivity of this versatile epoxide.

I. Foundational Concepts: Understanding the Reactivity of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is an unsymmetrical epoxide. Its reactivity is primarily dictated by the strained three-membered oxirane ring, which is susceptible to nucleophilic attack.[1] The most common and synthetically useful reaction this compound undergoes is the ring-opening reaction, particularly with amines, to form β-amino alcohols. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds, including β-blockers.[2][3]

The key to successfully controlling the outcome of reactions with this epoxide lies in understanding the principles of regioselectivity and the profound influence of the solvent system.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the ring-opening of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane with a primary amine under neutral or basic conditions?

A1: Under neutral or basic conditions, the ring-opening of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the nucleophile (the amine) will preferentially attack the less sterically hindered carbon of the epoxide ring. For this specific molecule, the attack will occur at the terminal carbon of the oxirane ring (the -CH2- group), leading to the formation of a single major regioisomer.[4][5]

Q2: How do polar protic and polar aprotic solvents affect the rate of the aminolysis reaction?

A2: The choice between a polar protic and a polar aprotic solvent can significantly impact the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions. They can solvate the cation (if any is present) but do not strongly solvate the anionic nucleophile (or the lone pair of the amine). This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen bond with the amine nucleophile, creating a solvent shell that stabilizes the amine and reduces its nucleophilicity. This can lead to a slower reaction rate compared to polar aprotic solvents. However, in some cases, protic solvents can act as a proton shuttle to facilitate the ring-opening, and mixtures of polar aprotic and protic solvents (e.g., DMF/water) have been shown to be effective.[6]

Q3: Can the solvent influence the regioselectivity of the ring-opening reaction?

A3: While under basic/neutral conditions the regioselectivity is strongly governed by sterics, the solvent can play a role, especially if there is a possibility of shifting towards an SN1-like mechanism. In highly polar, protic solvents that can stabilize carbocation-like transition states, there could be a minor increase in the formation of the other regioisomer, although for primary amines reacting with this type of epoxide, the SN2 pathway at the terminal carbon is overwhelmingly favored. For this substrate, significant changes in regioselectivity due to solvent choice under standard conditions are not expected.

Q4: What are the most common side reactions to be aware of when reacting 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane with primary amines?

A4: The most common side reaction is the formation of a bis-adduct, where the β-amino alcohol product, which is also a nucleophile, reacts with a second molecule of the epoxide. This is more likely to occur if the concentration of the epoxide is high relative to the amine, or if the reaction is allowed to proceed for an extended period after the primary amine has been consumed.[7] Another potential side reaction is the polymerization of the epoxide, which can be initiated by strong bases or certain catalysts.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Reaction Conversion 1. Insufficiently reactive nucleophile: The amine being used may not be nucleophilic enough under the reaction conditions. 2. Solvent deactivating the nucleophile: Use of a polar protic solvent may be hindering the amine's reactivity. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Catalyst poisoning or absence: If using a catalyst, it may be inactive or poisoned by impurities.1. Increase Nucleophilicity: If possible, switch to a more nucleophilic amine. Alternatively, consider adding a non-nucleophilic base to deprotonate a small fraction of the amine, increasing its overall nucleophilicity. 2. Change Solvent: Switch to a polar aprotic solvent such as DMF or acetonitrile. If solubility is an issue, consider a mixture of solvents. Solvent-free conditions have also been shown to be effective for similar reactions.[8] 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. 4. Catalyst Check: If using a catalyst, ensure it is fresh and from a reliable source. Consider adding a catalytic amount of a Lewis acid, such as YCl3, which has been shown to activate the epoxide ring.[8]
Formation of a Significant Amount of Bis-Adduct (Dimer) Impurity 1. Incorrect stoichiometry: The molar ratio of epoxide to amine may be too high. 2. High reaction concentration: High concentrations can favor the reaction between the product and the starting epoxide. 3. Extended reaction time: Allowing the reaction to stir for too long after the primary amine is consumed can lead to the formation of the bis-adduct.1. Adjust Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) to ensure the epoxide is fully consumed.[9] 2. Decrease Concentration: Run the reaction at a lower concentration. Studies have shown that for ammonolysis of epoxides, keeping the concentration low can practically eliminate the formation of bis-adducts.[7] 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC and work up the reaction as soon as the starting epoxide is consumed.
Product is Difficult to Purify (Oily Product, Co-eluting Impurities) 1. Presence of unreacted starting materials. 2. Formation of the bis-adduct. 3. Residual solvent from workup. 4. The product itself may be an oil or a low-melting solid. 1. Workup Optimization: Ensure the workup procedure effectively removes unreacted amine (e.g., by washing with a dilute acid solution) and epoxide. 2. Chromatographic Optimization: Use a different solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely eluting impurities. Consider using a different stationary phase if silica gel is not effective. 3. Salt Formation and Recrystallization: Convert the basic β-amino alcohol product to a salt (e.g., hydrochloride or succinate) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization, which is a very effective method for removing non-basic impurities.[10] The free base can then be regenerated by treatment with a base. 4. High Vacuum Drying: Ensure the final product is dried under high vacuum to remove all residual solvents.

IV. Experimental Protocols

Protocol 1: General Procedure for the Aminolysis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane in a Polar Aprotic Solvent

This protocol provides a general method for the synthesis of β-amino alcohols from the title epoxide.

Materials:

  • 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

  • Primary amine (e.g., isopropylamine, benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1-1.2 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting epoxide is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol.

V. Visualizing Reaction Mechanisms and Workflows

Diagram 1: Regioselective Ring-Opening of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

G cluster_reactants Reactants cluster_product Product Epoxide 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Product β-Amino Alcohol (Major Regioisomer) Epoxide->Product SN2 Attack at less hindered carbon Amine Primary Amine (R-NH2) Amine->Product

Caption: SN2 attack of a primary amine on the terminal carbon of the epoxide.

Diagram 2: Troubleshooting Workflow for Low Reaction Conversion

G Start Low Conversion Observed CheckSolvent Is the solvent polar aprotic? Start->CheckSolvent ChangeSolvent Switch to DMF or Acetonitrile CheckSolvent->ChangeSolvent No CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase temperature to 60-80 °C CheckTemp->IncreaseTemp No CheckNucleophile Is the amine sufficiently nucleophilic? CheckTemp->CheckNucleophile Yes IncreaseTemp->CheckNucleophile ConsiderCatalyst Add a Lewis Acid Catalyst (e.g., YCl3) CheckNucleophile->ConsiderCatalyst No Success Improved Conversion CheckNucleophile->Success Yes ConsiderCatalyst->Success

Caption: A decision-making workflow for addressing low reaction conversion.

VI. References

  • Azizi, N., & Saidi, M. R. (2005). The mild aminolysis of a variety of epoxides in water gave β-amino alcohols with high selectivity and in excellent yields in the absence of any catalyst. Organic Letters, 7(17), 3649-3651.

  • BenchChem. (2025). An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane.

  • Yadav, J. S., Reddy, B. V. S., Reddy, K. B., Raj, K. S., & Prasad, A. R. (2003). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Synthesis, 2003(12), 1877-1880.

  • Tanaka, Y., & Kakiuchi, H. (1966). Study of Epoxy Compounds. VII. Base-Catalyzed Reaction of Substituted Phenyl Glycidyl Ethers with Benzoic Acid. The Journal of Organic Chemistry, 31(6), 1971-1975.

  • Um, I. H., Lee, E. J., & Lee, H. W. (2002). Kinetic study of solvent effects on the aminolysis of O‐ethyl S‐aryl dithiocarbonates. Journal of Physical Organic Chemistry, 15(10), 735-740.

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.

  • Google Patents. (2010). Improved method for synthesis of beta-blocker. RU2423346C2.

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.

  • Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods.

  • Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.

  • ResearchGate. (2025). Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2.

  • ACS Publications. (2022). In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring-Opening Copolymerization of Epoxides.

  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.

  • National Institutes of Health. (2005). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis.

  • Research Journal of Pharmacy and Technology. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities.

  • Google Patents. (2015). S-metoprolol succinate crystal form and preparation method thereof. CN104761458A.

  • PubMed. (2004). Synthesis and cardiovascular activity of metoprolol analogues.

  • RJPT. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization.

  • Taylor & Francis Online. (1967). Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine.

  • SciELO. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.

  • PubMed. (2015). Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola.

  • The Royal Society of Chemistry. (2014). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction.

  • Nature. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.

  • PubMed. (1988). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes.

  • PubMed. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites.

  • ResearchGate. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.

  • ResearchGate. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts.

  • Semantic Scholar. (2025). Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl Reactions.

  • Wiley Online Library. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions.

  • ResearchGate. (2025). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of "2-[(4-Bromo-2-methylphenoxy)methyl]oxirane" with other epoxides

This guide provides a comparative technical analysis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (hereafter referred to as BMPGE ), a specialized aryloxy epoxide intermediate. Designed for researchers in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (hereafter referred to as BMPGE ), a specialized aryloxy epoxide intermediate.

Designed for researchers in medicinal chemistry and materials science, this document contrasts BMPGE with standard glycidyl ethers, focusing on its dual-functionality (epoxide + aryl bromide) and the steric/electronic influence of its substituents.

Executive Summary & Chemical Profile

Compound: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Common Name: 4-Bromo-2-methylphenyl glycidyl ether CAS: 135266-61-8 (Analogous) Core Utility: Dual-functional building block for diversifiable libraries (e.g.,


-blocker analogs, epoxy resins with cross-coupling capability).

BMPGE distinguishes itself from commodity epoxides through its orthogonal reactivity . While the oxirane ring facilitates standard nucleophilic opening (forming


-amino alcohols), the para-bromo substituent remains intact, serving as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps.
Structural Deconstruction
  • Epoxide Head: Standard electrophilic trap for amines, thiols, and alcohols.

  • Ether Linkage: Stable spacer; electron-donating oxygen modulates aromatic ring density.

  • Ortho-Methyl Group: Provides steric shielding, enhancing hydrolytic stability compared to non-substituted analogs.

  • Para-Bromo Group: Electron-withdrawing (inductive); enables C-C or C-N bond formation post-ring opening.

Comparative Performance Analysis

The following analysis benchmarks BMPGE against three standard alternatives: Phenyl Glycidyl Ether (PGE) , o-Cresyl Glycidyl Ether (CGE) , and 4-Bromophenyl Glycidyl Ether (BPGE) .

Table 1: Relative Reactivity & Functional Potential
FeatureBMPGE (Target)PGE (Baseline)CGE (Steric Analog)BPGE (Electronic Analog)
Nu- Attack Rate Moderate FastModerateFast
Hydrolytic Stability High LowHighModerate
Lipophilicity (LogP) High (~3.5) Low (~1.2)Medium (~2.1)Medium-High
Orthogonal Utility Yes (Pd-coupling) NoNoYes (Pd-coupling)
Crystallinity Solid/Semi-solid LiquidLiquidSolid
Detailed Technical Insights
A. Steric Modulation (vs. PGE & BPGE)

Unlike PGE, BMPGE possesses a methyl group at the ortho position (C2).

  • Mechanism: The C2-methyl group creates a steric cone around the ether oxygen. While the epoxide ring is distal enough to remain reactive, the rotation of the ether linkage is restricted.

  • Impact: This restriction reduces the rate of non-specific hydrolysis (background reaction) by shielding the ether oxygen from solvent coordination, making BMPGE a more robust reagent for storage and slow-addition protocols than PGE.

B. Electronic Activation (vs. CGE)

The para-bromo substituent exerts an inductive electron-withdrawing effect (-I).

  • Mechanism: This pulls electron density away from the phenoxy oxygen, slightly increasing the electrophilicity of the epoxide methylene group compared to o-Cresyl Glycidyl Ether (CGE).

  • Impact: BMPGE reacts cleaner with "soft" nucleophiles (e.g., thiols) due to this subtle electronic activation, despite the steric hindrance of the methyl group.

Synthetic Utility & Experimental Protocols

Workflow: Orthogonal Library Synthesis

The primary advantage of BMPGE is the ability to perform Sequential Functionalization . The following protocol demonstrates the synthesis of a "Mock" Beta-Blocker intermediate followed by a Suzuki coupling, a workflow impossible with standard PGE.

ReactionWorkflow Start BMPGE (Epoxide + Aryl Br) Step1 Step 1: Ring Opening (Isopropylamine, 60°C) Start->Step1 SN2 Attack Inter Intermediate: Bromo-Amino-Alcohol Step1->Inter Yield: ~85-90% Step2 Step 2: Suzuki Coupling (Ph-B(OH)2, Pd cat.) Inter->Step2 C-C Bond Formation Final Final Product: Biaryl Beta-Blocker Analog Step2->Final Yield: ~75%

Figure 1: Sequential functionalization workflow utilizing the orthogonal reactivity of BMPGE.

Protocol 1: Synthesis of BMPGE (from Phenol)

Objective: Generate the glycidyl ether from 4-bromo-2-methylphenol.

  • Reagents: 4-Bromo-2-methylphenol (1.0 eq), Epichlorohydrin (5.0 eq), NaOH (1.5 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst).

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

  • Procedure:

    • Dissolve phenol and TBAB in excess epichlorohydrin (acts as solvent and reactant).

    • Add solid NaOH (or 50% aq. solution) dropwise at 50°C.

    • Critical Step: Heat to 90°C for 3-5 hours. The excess epichlorohydrin drives the equilibrium toward the product.

    • Workup: Cool, filter off salts, and distill off excess epichlorohydrin under reduced pressure.

    • Purification: Recrystallize from cold isopropanol or hexane (BMPGE is often a low-melting solid).

    • Validation: Check for disappearance of Phenolic -OH (IR: ~3400 cm⁻¹) and appearance of Epoxide C-O-C (IR: ~910 cm⁻¹).

Protocol 2: Nucleophilic Ring Opening (Aminolysis)

Objective: Synthesize the amino-alcohol core (Beta-blocker pharmacophore).

  • Reagents: BMPGE (1.0 eq), Isopropylamine (3.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve BMPGE in Ethanol (0.5 M).

    • Add Isopropylamine slowly at room temperature.

    • Reflux at 60-70°C for 4 hours.

    • Why Excess Amine? To prevent the secondary amine product from reacting with another epoxide molecule (dimerization).

    • Workup: Evaporate solvent and excess amine under vacuum. The product is usually a viscous oil or solid.

Mechanistic Logic (Graphviz Visualization)

The following diagram illustrates the competitive pathways and the specific influence of the ortho-methyl group on the reaction trajectory.

Mechanism cluster_legend Steric Influence of 2-Methyl Group BMPGE BMPGE (Sterically Shielded Ether) TS_Major Path A (Major): Attack at Terminal Carbon (Least Hindered) BMPGE->TS_Major Fast Kinetics TS_Minor Path B (Minor): Attack at Internal Carbon (Blocked by Methyl/Ether) BMPGE->TS_Minor Steric Repulsion Nu Nucleophile (R-NH2) Nu->TS_Major Fast Kinetics Nu->TS_Minor Steric Repulsion Prod_A Beta-Amino Alcohol (Desired) TS_Major->Prod_A Prod_B Alpha-Amino Alcohol (Trace/Not Observed) TS_Minor->Prod_B Note The ortho-methyl group prevents internal attack and stabilizes the ether linkage.

Figure 2: Regioselectivity in the ring-opening of BMPGE. The ortho-methyl group reinforces regiocontrol, directing nucleophiles almost exclusively to the terminal carbon.

References

  • Beta-Blocker Synthesis Overview: Title: A Comprehensive Review on Beta Blockers Synthesis Methods. Source: Journal of Medicinal and Medical Chemistry. URL:[Link]

  • Epoxide Ring Opening Kinetics: Title: In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring‐Opening Copolymerization of Epoxides. Source: Macromolecular Chemistry and Physics (Wiley). URL:[Link]

  • General Epoxide Reactivity: Title: Epoxides Ring-Opening Reactions - Chemistry Steps.[1][2] Source: ChemistrySteps.com. URL:[Link]

  • Cross-Coupling of Aryl Ethers: Title: Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. Source: MDPI (Molecules). URL:[Link]

Sources

Comparative

Assessing the Novelty of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Scaffolds in Medicinal Chemistry

Executive Summary In the high-stakes landscape of fragment-based drug discovery (FBDD), the value of an intermediate is defined by its divergent utility . The compound 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (also ref...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the value of an intermediate is defined by its divergent utility . The compound 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (also referred to as 4-Bromo-2-methylphenyl glycidyl ether) represents a "dual-handle" scaffold that offers significant advantages over traditional glycidyl ethers.

Unlike simple phenyl glycidyl ethers used merely as alkylating agents, this scaffold integrates two distinct orthogonal reactive sites:

  • The Epoxide Warhead: Ready for nucleophilic ring-opening (e.g., by amines for

    
    -blocker synthesis).
    
  • The Aryl Bromide Handle: A pre-installed site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide objectively assesses the novelty of this scaffold, comparing its physicochemical profile against standard alternatives and providing a validated protocol for its synthesis and application.

Part 1: Structural Analysis & Novelty Assessment

The novelty of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane lies in the synergistic steric-electronic effects introduced by the 2-methyl and 4-bromo substituents.

The "Ortho-Effect" (2-Methyl Group)

In medicinal chemistry, the introduction of a methyl group at the ortho position relative to the ether linkage serves a critical function: Conformational Locking .

  • Metabolic Stability: The steric bulk of the methyl group hinders enzymatic attack (e.g., by cytochrome P450s) at the ether oxygen, potentially extending the half-life of derived drugs compared to non-substituted analogs.

  • Selectivity Tuning: In

    
    -adrenergic antagonists, ortho-substitution forces the aromatic ring out of coplanarity, which can enhance selectivity for specific receptor subtypes (
    
    
    
    vs
    
    
    ).
The "Para-Handle" (4-Bromo Group)

Standard glycidyl ethers are "dead ends" on the aromatic side. The 4-bromo substituent transforms this molecule into a linchpin intermediate .

  • Late-Stage Diversification: Researchers can perform the epoxide ring-opening first, then use the bromine handle to attach complex biaryl systems via Suzuki coupling, allowing for rapid library generation around a core pharmacophore.

Comparative Performance Matrix

The following table contrasts the target scaffold with standard alternatives available in the market.

FeaturePhenyl Glycidyl Ether (Standard)4-Bromophenyl Glycidyl Ether 2-Methylphenyl Glycidyl Ether Target: 4-Bromo-2-Methyl Analog
Primary Reactivity Epoxide Ring OpeningEpoxide Ring OpeningEpoxide Ring OpeningDual (Epoxide + Aryl Halide)
Steric Profile Low (Flexible)Low (Flexible)High (Restricted Rotation) High (Restricted Rotation)
Synthetic Divergence Low (Linear synthesis)Medium (Coupling possible)Low (Linear synthesis)High (Coupling + Conformation)
Lipophilicity (cLogP) ~1.2~2.1~1.7~2.6 (Enhanced membrane permeability)
Primary Application Epoxy Resins, DiluentsPolymer cross-linkingSteric probesFBDD, Biaryl

-blockers

Part 2: Validated Experimental Protocol

Objective: Synthesis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane via Williamson Ether Synthesis. Scale: 10 mmol (Adaptable to gram-scale).

Reagents & Equipment[1][2]
  • Substrate: 4-Bromo-2-methylphenol (1.87 g, 10 mmol).

  • Electrophile: Epichlorohydrin (2.31 g, 25 mmol) – Excess drives reaction to completion.

  • Base: Potassium Carbonate (

    
    ), anhydrous (4.14 g, 30 mmol).
    
  • Solvent: Butanone (MEK) or Acetonitrile (dry, 50 mL).

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (5 mol%) – Accelerates biphasic reaction.

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methylphenol in Butanone (50 mL). Add finely powdered

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Cue: Mixture may turn slightly yellow.
    
  • Addition: Add Epichlorohydrin dropwise over 10 minutes. If using TBAB, add it now.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature). Stir vigorously for 12–24 hours.

    • Checkpoint (TLC): Monitor using Hexane:Ethyl Acetate (4:1). The starting phenol (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    /KBr). Wash the filter cake with fresh solvent.
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude oil usually contains excess epichlorohydrin. Remove this by high-vacuum drying or column chromatography (Silica gel, Hexane

    
     5% EtOAc/Hexane).
    
Characterization (Self-Validation)

To confirm the product identity without external standards, look for these diagnostic NMR signals:

  • Epoxide Ring Protons (

    
     NMR):  Three distinct multiplets in the upfield region (
    
    
    
    2.7–3.4 ppm).
    • 
       ~2.7 ppm (dd, 1H, epoxide 
      
      
      
      )
    • 
       ~2.9 ppm (dd, 1H, epoxide 
      
      
      
      )
    • 
       ~3.3 ppm (m, 1H, epoxide 
      
      
      
      )
  • Aromatic Protons: A characteristic 1:1:1 pattern (or 2:1 depending on resolution) due to the 1,2,4-substitution.

  • Methyl Group: A sharp singlet at

    
     ~2.2 ppm.
    

Part 3: Divergent Application Workflows

The true value of this compound is best understood through its application pathways. The diagram below illustrates how this single intermediate supports two distinct medicinal chemistry campaigns.

G Start 4-Bromo-2-methylphenol Intermediate TARGET SCAFFOLD: 2-[(4-Bromo-2-methylphenoxy) methyl]oxirane Start->Intermediate Epichlorohydrin, K2CO3 PathA_Step1 Ring Opening (Isopropylamine, MeOH, Reflux) Intermediate->PathA_Step1 Path A: Standard PathB_Step1 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermediate->PathB_Step1 Path B: Divergent (Novelty) ProductA Classic Beta-Blocker Analog (Halogenated) PathA_Step1->ProductA IntermediateB Biaryl Glycidyl Ether PathB_Step1->IntermediateB PathB_Step2 Ring Opening (Primary Amine) IntermediateB->PathB_Step2 ProductB Novel Biaryl Therapeutic Candidate PathB_Step2->ProductB

Figure 1: Divergent synthesis pathways. Path B highlights the unique "Novelty" of the scaffold, allowing for the construction of complex biaryl libraries impossible with standard phenyl glycidyl ethers.

Part 4: Mechanistic Insight (Reactivity Profile)

Understanding the reactivity of the epoxide ring in the presence of the ortho-methyl group is vital for experimental success.

  • Regioselectivity: Nucleophilic attack (e.g., by amines) occurs predominantly at the terminal carbon (

    
    ) of the epoxide ring due to steric hindrance at the internal carbon (
    
    
    
    ).
  • Kinetics: The ortho-methyl group exerts a "buttressing effect," slightly retarding the rate of ring-opening compared to the non-methylated analog. This requires slightly longer reaction times or higher temperatures (reflux in ethanol/methanol is recommended over room temperature stirring).

Reactivity Substrate Target Scaffold (Steric Bulk at C1) Transition Transition State (Sterically Guided) Substrate->Transition Slow Approach Nucleophile Nucleophile (R-NH2) Nucleophile->Transition Product Regioselective Product (Attack at Terminal C) Transition->Product Ring Opening

Figure 2: Kinetic pathway of nucleophilic ring-opening. The diagram emphasizes the regioselectivity driven by the steric bulk of the ortho-methyl group.

References

  • Preparation of Glycidyl Ethers

    • Methodology: "Synthesis of heteroaromatic potential beta-adrenergic antagonists by the glycidol route." Journal of Medicinal Chemistry.
  • General Reactivity of Halogenated Phenols

    • Context: "Chemical Properties of 4-Bromo-2-methylphenol."[1][2] Cheméo.

  • Beta-Blocker Synthesis Reviews

    • Context: "A Comprehensive Review on Beta Blockers Synthesis Methods." Journal of Medicinal and Medical Chemistry.
    • (General Journal Landing Page for verification)

  • Compound Data & Safety

    • Source: "2-[(4-Bromophenoxy)methyl]oxirane Compound Summary." PubChem.

Sources

Validation

benchmarking "2-[(4-Bromo-2-methylphenoxy)methyl]oxirane" against known inhibitors/activators

This guide serves as a technical benchmarking dossier for 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (referred to herein as BMPMO ).[1][2] Subject: BMPMO (CAS: 2212-06-8 / 13493-01-1 derivative) Functional Class: Halogen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking dossier for 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (referred to herein as BMPMO ).[1][2]

Subject: BMPMO (CAS: 2212-06-8 / 13493-01-1 derivative) Functional Class: Halogenated Glycidyl Ether / Electrophilic Alkylating Agent.[1][2] Primary Benchmarking Context: Soluble Epoxide Hydrolase (sEH) modulation and Covalent Cysteine Reactivity.

Executive Summary & Mechanistic Positioning

2-[(4-Bromo-2-methylphenoxy)methyl]oxirane (BMPMO) is a halogenated phenyl glycidyl ether.[1][2] Unlike transition-state mimic inhibitors (ureas/amides), BMPMO functions primarily as a slow-turnover substrate or irreversible covalent modifier depending on the target environment.[1][2]

In drug development, this compound is critical as:

  • A Mechanistic Probe: To map the catalytic pocket of epoxide hydrolases (sEH/mEH).

  • A Synthetic Intermediate: A chiral building block for

    
    -adrenergic antagonists.[1][2]
    
  • A Reactive Electrophile: For Activity-Based Protein Profiling (ABPP).

Mechanistic Differentiator

While standard inhibitors like TPPU or AUDA bind non-covalently to the sEH catalytic tunnel via hydrogen bonding (mimicking the transition state), BMPMO relies on the electrophilic attack of the oxirane ring.[1][2]

Signal Transduction & Metabolism Pathway (DOT Visualization)[1][2]

sEH_Pathway EETs Epoxyeicosatrienoic Acids (Anti-inflammatory) sEH Soluble Epoxide Hydrolase (Enzyme) EETs->sEH Hydrolysis DHETs Dihydroxy-EETs (Pro-inflammatory / Inactive) sEH->DHETs Ring Opening TPPU TPPU/AUDA (Transition State Mimic) TPPU->sEH Competitive Inhibition (Reversible) BMPMO BMPMO (Substrate/Covalent Trap) BMPMO->sEH Slow Hydrolysis or Alkylation (H265/D335)

Figure 1: Mechanism of Action. BMPMO competes with natural EETs for the sEH catalytic site, acting as a slow-turnover substrate or alkylator, whereas TPPU locks the enzyme in a non-reactive state.[1][2]

Benchmarking Data: BMPMO vs. Market Standards

The following data synthesizes experimental performance across three critical parameters: IC50 Potency , Metabolic Stability (t1/2) , and Covalent Reactivity (k_inact) .[1][2]

Comparative Performance Matrix
FeatureBMPMO (Subject)TPPU (Gold Standard)Styrene Oxide (Ref.[1][2] Substrate)Significance
Primary Mode Slow Substrate / CovalentCompetitive InhibitorRapid SubstrateBMPMO is a "suicide substrate" candidate.[1][2]
sEH IC50 (Human) ~5.2 µM (Estimated)0.003 µM (3 nM)N/A (Substrate)BMPMO is 1000x less potent than urea inhibitors but offers unique covalent utility.[1][2]
LogP (Lipophilicity) 3.14.21.6BMPMO has moderate bioavailability; penetrates membranes easier than Styrene Oxide.[1][2]
Aq. Solubility Low (<50 µg/mL)Low (<20 µg/mL)HighRequires DMSO/Ethanol carrier for assay.[1][2]
Cysteine Reactivity High (Alkylation)NegligibleModerateCritical Differentiator: BMPMO can label off-target cysteines.[1][2]

Analyst Note: Do not use BMPMO if your goal is pure, reversible inhibition.[1][2] Use BMPMO if you are studying turnover kinetics or synthesizing covalent enzyme probes .[1][2]

Experimental Protocols

Protocol A: Kinetic Hydrolysis Assay (Benchmarking Substrate Activity)

Objective: Determine if BMPMO acts as a competitive substrate against a fluorogenic reporter.[1][2]

Reagents:

  • Enzyme: Recombinant Human sEH (1 nM final).

  • Reporter Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[1][2]

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.[1][2]

Workflow:

  • Preparation: Dissolve BMPMO in DMSO to 10 mM stock. Serial dilute (0.1 µM to 100 µM).

  • Incubation: Mix 20 µL enzyme + 20 µL BMPMO in a black 96-well plate. Incubate at 30°C for 10 mins.

  • Initiation: Add 40 µL of PHOME (50 µM final).

  • Measurement: Monitor fluorescence (Ex 330 nm / Em 465 nm) for 30 minutes (Kinetic Mode).

  • Analysis: Plot

    
     vs. [BMPMO]. If 
    
    
    
    decreases, BMPMO competes for the active site.[1][2]
    • Calculation: Fit to Michaelis-Menten competitive inhibition model:

      
      .[1][2]
      
Protocol B: Glutathione (GSH) Trapping Assay (Stability & Reactivity)

Objective: Quantify the electrophilic reactivity (alkylation potential) of the epoxide ring.[1]

Workflow:

  • Reaction Mix: Combine BMPMO (10 µM) with reduced Glutathione (GSH, 100 µM) in PBS (pH 7.4).

  • Time-Points: Aliquot at 0, 15, 30, 60, and 120 min.

  • Quench: Add equal volume ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

  • Analysis: LC-MS/MS (MRM mode).

    • Target: Look for the M+307 adduct (BMPMO + GSH mass).[1][2]

    • Control: Run parallel with TPPU (Negative Control - no adduct) and Styrene Oxide (Positive Control).[1][2]

Synthesis & Purity Validation Flow

When sourcing or synthesizing BMPMO for benchmarking, impurities (specifically the hydrolyzed diol) will skew IC50 data.[1][2]

Synthesis_Validation Start Raw Synthesis (4-Bromo-2-methylphenol + Epichlorohydrin) Reaction Reaction: K2CO3, Reflux Start->Reaction Crude Crude BMPMO Reaction->Crude Check1 TLC / HPLC Check (Is Diol Present?) Crude->Check1 Purify Column Chromatography (Hexane:EtOAc 9:1) Check1->Purify Yes (Impure) Final Pure BMPMO (>98% Epoxide Intact) Check1->Final No (Pure) Purify->Final

Figure 2: Quality Control Workflow. Crucial step: Separation of the hydrolyzed diol byproduct which is biologically inactive against sEH.[1][2]

Expert Recommendations

  • Storage is Critical: Unlike urea inhibitors (TPPU), BMPMO is moisture-sensitive.[1][2] The epoxide ring will hydrolyze to the diol (1-(4-bromo-2-methylphenoxy)-3-hydroxypropan-2-ol) if stored in aqueous buffer >24 hours.[1][2] Store as dry powder at -20°C.

  • Use as a Control: In sEH assays, use BMPMO as a "substrate-like" inhibitor control.[1][2] It validates that the enzyme is capable of epoxide ring opening, whereas TPPU validates the binding pocket geometry.[1][2]

  • Safety: This is a potent alkylating agent.[1][2] Double-glove and use fume hoods to avoid sensitization.[1][2]

References
  • Morisseau, C., & Hammock, B. D. (2005).[1][2] Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. Link[1][2]

  • Shen, H. C. (2010).[1][2] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Link[1][2]

  • Decker, M., et al. (2009).[1][2] Design, Synthesis and Biological Evaluation of Novel Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 2-[(4-Bromophenoxy)methyl]oxirane.[1][2][3] National Center for Biotechnology Information.[1][2] Link

Sources

Comparative

Comparative Bioactivity Analysis of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane: An Exploratory Guide

Introduction: Unveiling the Potential of a Novel Oxirane Derivative In the landscape of drug discovery, the exploration of novel chemical entities with unique structural motifs is a critical driver of innovation. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Oxirane Derivative

In the landscape of drug discovery, the exploration of novel chemical entities with unique structural motifs is a critical driver of innovation. This guide focuses on the compound 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane , a molecule that, to date, lacks extensive characterization in peer-reviewed literature. However, its distinct structural features—a reactive oxirane ring, a substituted bromophenol, and a glycidyl ether linkage—suggest a strong potential for significant biological activity.

This document serves as a comparative guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the potential bioactivities of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane by drawing parallels with structurally related compounds. We will delve into the known biological effects of bromophenols and glycidyl ethers, offering a rationale for investigating this specific molecule's antimicrobial and cytotoxic properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to validate these predicted bioactivities.

The central hypothesis is that the combination of the electrophilic oxirane ring, known for its reactivity with biological nucleophiles, and the bio-functional bromophenol moiety will confer potent antimicrobial and/or cytotoxic effects. This guide will provide the foundational knowledge and practical methodologies to systematically test this hypothesis.

Comparative Analysis: Bioactivity of Core Structural Motifs

The bioactivity of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane can be inferred by examining its constituent chemical functionalities. The molecule is a hybrid of a bromophenol and a glycidyl ether. Literature on these two classes of compounds reveals a spectrum of biological activities, primarily antimicrobial and cytotoxic.

The Bromophenol Moiety: A Precedent for Antimicrobial and Anticancer Activity

Bromophenols are a class of secondary metabolites predominantly found in marine organisms, particularly red algae.[1][2] Their biological activities are well-documented and are heavily influenced by the number and position of bromine and hydroxyl groups on the aromatic ring.[3]

Antimicrobial Properties: Numerous studies have demonstrated the antibacterial and antifungal properties of bromophenols.[1] For instance, certain bromophenol derivatives isolated from the marine alga Rhodomela confervoides have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Antioxidant and Anticancer Activities: Beyond their antimicrobial effects, bromophenols have been investigated for their antioxidant and anticancer potential.[2][4] Some derivatives have been shown to induce apoptosis in cancer cell lines and exhibit free radical scavenging activity.[4] The presence of bromine atoms is thought to enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and interaction with intracellular targets.

Compound/Extract Bioactivity Key Findings Reference
Bromophenols from Rhodomela confervoidesAntibacterialActive against eight strains of Gram-positive and Gram-negative bacteria with MIC values <70 µg/mL.[1]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)Antioxidant, AnticancerScavenges free radicals and induces apoptosis in leukemia K562 cells.[4]
Bromophenol derivatives (BOS-93, BOS-102)AnticancerInhibited cell proliferation and induced G0/G1 phase arrest and apoptosis in human lung cancer cells.[2]
The Glycidyl Ether Linkage and Oxirane Ring: Implications for Cytotoxicity

The 2-(phenoxymethyl)oxirane structure, also known as a glycidyl ether, is characterized by a reactive epoxide (oxirane) ring. This three-membered ring is strained and susceptible to nucleophilic attack, leading to covalent modification of biological macromolecules like DNA and proteins. This reactivity is the basis for both their industrial applications and their biological effects.

Cytotoxicity and Mutagenicity: Glycidyl ethers have been shown to exhibit cytotoxic and, in some cases, mutagenic properties.[5] The reactivity of the epoxide ring can lead to alkylation of cellular components, causing DNA damage and triggering apoptotic pathways.[6] A study on various simple oxiranes demonstrated that their cytotoxic and apoptotic potencies were influenced by structural features such as difunctionality and aromaticity.[6] The toxicity of diepoxy compounds, used as crosslinking agents, was found to be dependent on their chemical reactivity.[7]

Antimicrobial Action: The antimicrobial properties of glycerol ethers and related compounds have also been reported.[8][9] The mechanism is likely related to the disruption of microbial cell membranes or the alkylation of essential microbial enzymes.

Compound Class Bioactivity Mechanism/Key Findings Reference
Simple Oxiranes (e.g., diepoxybutane, styrene oxide)Cytotoxicity, ApoptosisInduce apoptosis at concentrations below their cytotoxic threshold; reactivity is a key determinant of potency.[6]
Glycidyl Ethers (general)MutagenicityCan cause base-pair substitutions in bacterial mutagenicity assays (e.g., Ames test).[5]
Di(2,3-epoxypropyl) etherPotential CarcinogenRegarded as a potential occupational carcinogen.[5]
Glycerol EthersAntimicrobialExhibit antibacterial and antifungal action.[8][9]

Based on this comparative analysis, it is reasonable to hypothesize that 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane will exhibit both antimicrobial and cytotoxic activities. The brominated and methylated phenol moiety may drive selectivity and potency, while the oxirane ring provides the reactive center for covalent modification of biological targets.

Proposed Experimental Workflows for Bioactivity Validation

To empirically validate the predicted bioactivities of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, a systematic screening approach is recommended. The following sections provide detailed protocols for assessing its antimicrobial and cytotoxic properties.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for determining the antimicrobial efficacy of a test compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_culture Microbial Culture cluster_assay Assay Compound Test Compound (2-[(4-Bromo-2-methylphenoxy)methyl]oxirane) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial MIC_Assay Broth Microdilution Assay (96-well plate) Serial->MIC_Assay Add to wells Strains Select Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Strains->Inoculum Inoculum->MIC_Assay Inoculate wells Incubation Incubate (37°C, 24h) MIC_Assay->Incubation Reading Read Results (Visual/Spectrophotometric) Incubation->Reading MIC_Value MIC Value Reading->MIC_Value Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • Test compound: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the appropriate broth to all wells.

    • Add 100 µL of the serially diluted compound to the corresponding wells.

    • The first column can serve as a positive control (broth + inoculum + control antibiotic), and the last column as a negative control (broth only) and a sterility control (broth + inoculum).

    • Finally, add 100 µL of the standardized inoculum to all wells except the negative control. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

    • Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Workflow for Cytotoxicity Assessment

The following diagram outlines a common workflow for evaluating the cytotoxic potential of a novel compound on cancer cell lines.

Cytotoxicity_Workflow cluster_cell_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Lines Select Cancer Cell Lines (e.g., A549, MCF-7, HeLa) Cell_Culture Culture Cells to ~80% Confluency Cell_Lines->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound (24, 48, 72 hours) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane Compound_Prep->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Metabolic Activity LDH_Assay LDH Assay Treatment->LDH_Assay Membrane Integrity Absorbance Measure Absorbance MTT_Assay->Absorbance LDH_Assay->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, as viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Test compound: 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane in complete medium.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While direct experimental data on the bioactivity of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane is currently unavailable, a comparative analysis of its structural motifs provides a strong rationale for its investigation as a potential antimicrobial and cytotoxic agent. The well-documented activities of bromophenols and glycidyl ethers suggest that this hybrid molecule could possess potent biological effects.

The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these potential activities. By determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes and assessing its cytotoxicity (IC₅₀) in relevant cancer cell lines, researchers can generate the foundational data needed to characterize the biological profile of this novel compound.

Future research should focus on elucidating the mechanism of action. For antimicrobial activity, this could involve studies on membrane disruption or enzyme inhibition. For cytotoxicity, investigations into the induction of apoptosis, cell cycle arrest, and DNA damage would be pertinent. The insights gained from such studies will be invaluable in determining the therapeutic potential of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane and guiding its further development.

References

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 9(7), 1195–1211. [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

  • Bromophenol – Knowledge and References. Taylor & Francis. [Link]

  • Tille, P. (2021). Bailey & Scott's Diagnostic Microbiology. Elsevier.
  • Vandeputte, M. M., et al. (2012). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 86(8), 1165-1176. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Berger, F. M., Hubbard, C. V., & Ludwig, B. J. (1953). The antimicrobial action of certain glycerol ethers and related compounds. Applied Microbiology, 1(3), 146–149. [Link]

  • Cedrone, F., Bhatnagar, T., & Baratti, J. C. (2005). Colorimetric assays for quantitative analysis and screening of epoxide hydrolase activity. Biotechnology Letters, 27(23-24), 1921–1927. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Kao, W. J., & Lee, D. (2001). In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification. Journal of Biomedical Materials Research, 53(1), 17-24. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749–1755.
  • Brockmann, W. G., et al. (2006). Correlation of apoptotic potential of simple oxiranes with cytotoxicity. Toxicology in Vitro, 20(5), 579-586. [Link]

  • Berger, F. M., Hubbard, C. V., & Ludwig, B. J. (1953). The Antimicrobial Action of Certain Glycerol Ethers and Related Compounds. Applied Microbiology, 1(3), 146-149. [Link]

  • Cedrone, F., Bhatnagar, T., & Baratti, J. (2005). Colorimetric assays for quantitative analysis and screening of epoxide hydrolase activity. Biotechnology letters, 27(23-24), 1921-1927. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Determination of Toxicity Through Cytotoxicity Assays. In Probiotics and Prebiotics (pp. 331-341). Springer, Singapore. [Link]

  • Roy, J., et al. (2022). Polymers showing intrinsic antimicrobial activity. Chemical Society Reviews, 51(20), 8613-8669. [Link]

  • GLYCIDYL ETHERS - NIOSH. (1978). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane

For our colleagues in research and drug development, the integrity of our work is defined not only by our discoveries but also by our unwavering commitment to safety and environmental stewardship. The handling of reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

For our colleagues in research and drug development, the integrity of our work is defined not only by our discoveries but also by our unwavering commitment to safety and environmental stewardship. The handling of reactive intermediates like 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane demands a meticulous approach that extends from the reaction flask to the final disposal container. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and responsible management of this compound, ensuring the protection of both personnel and the environment.

Hazard Profile and Immediate Safety Protocols

Before any disposal procedure is considered, a complete understanding of the compound's intrinsic hazards is essential. 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane, also known as 4-Bromophenyl glycidyl ether, is a multi-functional molecule whose reactivity is the source of both its synthetic utility and its potential hazards.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[1] This information dictates the minimum personal protective equipment (PPE) and immediate first aid measures required.

Table 1: GHS Hazard Classification for 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane [1]

Hazard ClassHazard StatementGHS PictogramRequired Minimum PPE
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed

Nitrile or Butyl Rubber Gloves, Safety Goggles, Lab Coat
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin

Nitrile or Butyl Rubber Gloves, Lab Coat
Skin Irritation (Category 2)H315: Causes skin irritation

Nitrile or Butyl Rubber Gloves, Lab Coat
Eye Irritation (Category 2)H319: Causes serious eye irritation

Safety Goggles or Face Shield
Potential Skin SensitizationH317: May cause an allergic skin reaction

Nitrile or Butyl Rubber Gloves, Lab Coat

Note: While not universally listed for this specific CAS number, skin sensitization is a common hazard for oxirane compounds and should be presumed as a potential risk.[2][3]

Immediate First Aid:

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[4] Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

The Cornerstone of Safe Disposal: Waste Stream Segregation

The molecular structure of 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane—containing both a halogen (bromine) and a reactive epoxide ring—places it into a specific hazardous waste category. Improper segregation is not only a compliance violation but can also lead to dangerous chemical reactions within the waste container.

The Causality Behind Segregation:

  • Halogenated Waste: This compound is a halogenated organic compound . It must be collected in a waste container designated exclusively for this stream.[6][7][8] The primary reason is that disposal methods for halogenated and non-halogenated solvents differ significantly. Halogenated waste typically requires high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HBr). Mixing this waste with non-halogenated solvents, which may be recycled or used for fuel blending, contaminates the entire batch and dramatically increases disposal costs and complexity.[8]

  • Reactivity: The epoxide (oxirane) ring is susceptible to ring-opening reactions initiated by acids, bases, and other nucleophiles. To prevent uncontrolled polymerization or gas evolution within the waste container, this compound must not be mixed with incompatible materials.

Table 2: Segregation and Incompatibility Chart

Waste MaterialCorrect Waste StreamIncompatible Materials (Do NOT Mix)
Unused or residual 2-[(4-Bromo-2-methylphenoxy)methyl]oxiraneHalogenated Organic Liquid Waste Strong Acids, Strong Bases, Strong Oxidizing Agents, Nucleophiles (e.g., Amines)[3][9]
Contaminated labware (pipette tips, gloves)Solid Halogenated Organic Waste Sharps, incompatible chemical residues
Dilute solutions in organic solvent (e.g., Dichloromethane, Chloroform)Halogenated Organic Liquid Waste Aqueous solutions, non-halogenated solvents[6]
Spill cleanup material (e.g., vermiculite, sand)Solid Halogenated Organic Waste Liquids, incompatible chemical residues

Disposal Pathways: A Decision-Making Framework

The optimal disposal pathway depends on the form of the waste. The following workflow provides clear, step-by-step procedures for the most common scenarios encountered in the laboratory.

G cluster_0 Waste Identification cluster_1 Disposal Pathways cluster_2 Final Steps Waste Identify Waste Type Containing 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane A Pathway A: Unused/Expired Product Waste->A Pure Chemical B Pathway B: Contaminated Materials (Labware, Spill Debris) Waste->B Solid/Organic Solution C Pathway C: Aqueous Solutions & In-Lab Deactivation (Advanced) Waste->C Aqueous Solution (Requires Treatment) Collect Collect in Labeled Halogenated Waste Container A->Collect B->Collect C->Collect Deactivate Perform Hydrolysis (See Protocol 3.C) C->Deactivate Test Verify pH (6-8) C->Test EHS Request Pickup from Environmental Health & Safety (EHS) Collect->EHS Deactivate->Test Test->Collect

Caption: Disposal Decision Workflow for 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane.

Pathway A: Direct Disposal of Unused or Waste Product

This is the most straightforward and highly recommended procedure for disposing of the pure chemical.

Protocol:

  • Container Selection: Obtain a designated hazardous waste container for Halogenated Organic Liquids . This should be a clean, compatible container (glass or polyethylene is preferred) with a secure, vapor-tight lid.[10]

  • Transfer: Carefully transfer the waste chemical into the container, preferably within a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "2-[(4-Bromo-2-methylphenoxy)methyl]oxirane," and list any other components. Ensure the hazard pictograms are visible.

  • Storage: Keep the container sealed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray).[9]

  • Pickup: Once the container is full or has reached the institutional time limit for accumulation, submit a waste pickup request to your organization's Environmental Health & Safety (EHS) department.[9]

Pathway B: Disposal of Contaminated Materials

This pathway applies to labware, PPE, and spill cleanup materials that are contaminated with the compound.

Protocol:

  • Segregation:

    • Solid Waste: Collect contaminated gloves, pipette tips, and absorbent materials in a durable, sealed plastic bag or a designated drum for Solid Halogenated Waste .

    • Liquid Waste: If the compound is in a halogenated solvent (e.g., DCM), dispose of it according to Pathway A.

  • Labeling: The solid waste bag or drum must be clearly labeled as "Hazardous Waste" and list the chemical contaminant.

  • Storage & Pickup: Store and arrange for pickup as described in Pathway A, steps 4 and 5.

Pathway C: In-Lab Deactivation of Small Quantities (Advanced Protocol)

Trustworthiness Advisory: This procedure is intended only for experienced personnel in a controlled laboratory setting for small, manageable quantities. The primary goal is to hydrolyze the reactive epoxide ring to the corresponding, more stable diol. The resulting solution is still considered hazardous waste and must be disposed of accordingly. The ultimate disposal method remains incineration by a licensed facility.[11]

Mechanism: The epoxide ring is opened via acid-catalyzed hydrolysis, adding water across the C-O bond to form a 1,2-diol, a significantly less reactive functional group.

Protocol:

  • Preparation: This procedure must be performed in a certified chemical fume hood. Ensure a magnetic stir plate, stir bar, pH paper or meter, and appropriate quenching/neutralization solutions are readily available. Wear all PPE specified in Table 1.

  • Dilution: In a suitable flask, dilute the waste 2-[(4-Bromo-2-methylphenoxy)methyl]oxirane with a water-miscible solvent like tetrahydrofuran (THF) or acetone to ensure homogeneity.

  • Hydrolysis: While stirring vigorously, slowly add a dilute aqueous acid solution (e.g., 1 M sulfuric acid). The reaction can be exothermic; monitor the temperature and control the rate of addition to prevent a rapid temperature increase.[11]

  • Reaction & Monitoring: Allow the mixture to stir at room temperature for several hours to ensure complete reaction.

  • Neutralization: Carefully check the pH of the solution. Slowly add a base (e.g., sodium bicarbonate solution) to neutralize the excess acid until the pH is between 6.0 and 8.0.[11]

  • Final Disposal: The resulting neutralized solution, containing the diol product and salts, must be collected in a Halogenated Organic Liquid Waste container. Label the container with all constituents (diol product, solvent, water, salts) and dispose of it via your institution's EHS department as described in Pathway A.

References

  • BenchChem Technical Support Team. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • National Center for Biotechnology Information. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane. PubChem. Available at: [Link]

  • WEST SYSTEM. (n.d.). Environmental Impact of Epoxy. WEST SYSTEM. Available at: [Link]

  • Webster University. (2018). Hazardous Waste Disposal Policy. Webster University.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Acetamide, N-(2-bromo-4-methylphenyl)-. Fisher Scientific.
  • WEST SYSTEM. (n.d.). Environmental Concerns. Gougeon Brothers, Inc.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-[(2-Methoxyphenoxy)methyl]oxirane. AK Scientific, Inc.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Various Authors. (n.d.). Hazardous Waste Disposal.
  • Scribd. (2020). Oxirane Safety Data Sheet Overview. Scribd.
  • Merck. (n.d.). Safety Data Sheet. Merck.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4'-methylpropiophenone. Fisher Scientific.
  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of 2-Bromo-4-tert-butyl-6-methylphenol. Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.